Product packaging for 4,5-Dichloro-1,3-dioxolan-2-one(Cat. No.:CAS No. 3967-55-3)

4,5-Dichloro-1,3-dioxolan-2-one

Cat. No.: B1204053
CAS No.: 3967-55-3
M. Wt: 156.95 g/mol
InChI Key: BETICXVUVYXEJX-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,3-dioxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C3H2Cl2O3 and its molecular weight is 156.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl2O3 B1204053 4,5-Dichloro-1,3-dioxolan-2-one CAS No. 3967-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETICXVUVYXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(=O)O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960287
Record name 4,5-Dichloro-1,3-dioxolan-2-one
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Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3967-55-3
Record name 4,5-Dichloro-1,3-dioxolan-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 4,5-dichloro-2-oxo-
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Record name 1,2-Dichloroethylene carbonate
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Record name 4,5-Dichloro-1,3-dioxolan-2-one
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Record name 4,5-dichloro-1,3-dioxolan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3967-55-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4,5-Dichloro-1,3-dioxolan-2-one (CAS 3967-55-3), a chlorinated cyclic carbonate of significant interest in specialty synthesis. The document details its physicochemical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role as an intermediate in the pharmaceutical, agrochemical, and polymer sectors. Detailed experimental protocols, safety information, and graphical representations of its synthesis and reactivity are included to support advanced research and development activities.

Physicochemical Properties

This compound is a heterocyclic organic compound featuring a five-membered dioxolane ring substituted with two chlorine atoms and a carbonyl group.[1] These structural features, particularly the chlorine substituents, impart a strong electrophilic character to the molecule, making it a versatile reagent in organic synthesis.[1] It is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1]

PropertyValueSource(s)
Molecular Formula C₃H₂Cl₂O₃[1][][3][4][5]
Molecular Weight 156.95 g/mol [1][][3][5][6]
Appearance Colourless transparent liquid[]
Boiling Point 281.7°C at 760 mmHg[]
Density 1.67 g/cm³[]
IUPAC Name This compound[][4]
Synonyms 1,2-Dichloroethylene carbonate, Carbonic acid, cyclic 1,2-dichloroethylene ester, NSC 15913[1][][5]
InChI InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H[][5]
InChIKey BETICXVUVYXEJX-UHFFFAOYSA-N[][5]
SMILES C1(C(OC(=O)O1)Cl)Cl[]

**2. Synthesis and Manufacturing

The synthesis of this compound can be achieved through the chlorination of ethylene carbonate. A detailed experimental protocol based on a patented synthesis method is provided below. This process involves the reaction of ethylene carbonate with sulfuryl chloride in the presence of a radical initiator and light irradiation.[7]

Synthesis_Workflow reagents Ethylene Carbonate Sulfuryl Chloride Azobisisobutyronitrile reactor 500 mL 3-Neck Flask (N₂ Purge, Stirrer, Condenser) reagents->reactor Charge conditions Irradiation (Hg Lamp) Temperature Gradient: 1. 34-47°C (3h) 2. 51-103°C (7h) reactor->conditions Apply workup Cool to Room Temp. Vacuum to Remove HCl conditions->workup After 10h distillation Flash Distillation (~266 Pa, up to 150°C) workup->distillation Purify product Product Mixture: ~86.3% this compound ~8.8% 4-Chloro-1,3-dioxolan-2-one ~3.1% 4,4,5-Trichloro-1,3-dioxolan-2-one distillation->product Yields Reactivity_Pathway cluster_reactions Key Reactions cluster_products Resulting Intermediates / Products start This compound fluorination Fluorination (e.g., HF, SF₄) start->fluorination nucleophilic_attack Nucleophilic Substitution (e.g., with R-NH₂, R-OH) start->nucleophilic_attack polymerization Ring-Opening Polymerization start->polymerization fluoro_dioxolane Fluorinated Dioxolanes fluorination->fluoro_dioxolane yields functionalized_dioxolane Functionalized Intermediates nucleophilic_attack->functionalized_dioxolane yields polycarbonates Specialty Polycarbonates polymerization->polycarbonates yields Polymer Monomers Polymer Monomers fluoro_dioxolane->Polymer Monomers Pharmaceuticals &\nAgrochemicals Pharmaceuticals & Agrochemicals functionalized_dioxolane->Pharmaceuticals &\nAgrochemicals Corrosion-Resistant\nMaterials Corrosion-Resistant Materials polycarbonates->Corrosion-Resistant\nMaterials

References

An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-dichloro-1,3-dioxolan-2-one, a halogenated cyclic carbonate of interest in organic synthesis and potentially in the development of novel pharmaceuticals. This document collates available data on its molecular characteristics, physical properties, and reactivity, offering a valuable resource for laboratory and research applications.

Core Physicochemical Properties

This compound is a five-membered heterocyclic compound containing a carbonate group and two chlorine atoms. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₃H₂Cl₂O₃[1][2]
Molecular Weight 156.95 g/mol [1][2]
Appearance Colorless transparent liquid or solid, depending on purity and temperature.[3]
Boiling Point 178 °C at 739 Torr[1]
281.7 °C at 760 mmHg (Predicted)
Density 1.67 g/cm³ (Predicted)
Melting Point Data not available in the searched literature.
Solubility Data not available in the searched literature. Expected to be soluble in a range of organic solvents.

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of a precursor cyclic carbonate. While specific, detailed experimental protocols are not widely published, a general method has been described.

Synthesis Workflow

EthyleneCarbonate Ethylene Carbonate ReactionMixture Reaction Mixture EthyleneCarbonate->ReactionMixture SulfurylChloride Sulfuryl Chloride SulfurylChloride->ReactionMixture AIBN AIBN (Initiator) AIBN->ReactionMixture Irradiation UV Irradiation (34-47 °C, 3h) ReactionMixture->Irradiation Heating Heating (51-103 °C, 7h) Irradiation->Heating CrudeProduct Crude Product Heating->CrudeProduct Purification Purification (e.g., Fractional Distillation) CrudeProduct->Purification FinalProduct 4,5-Dichloro-1,3- dioxolan-2-one Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

A detailed experimental protocol for the synthesis of this compound is outlined below, based on a patented method.[4]

Materials:

  • Ethylene carbonate

  • Sulfuryl chloride

  • Azobisisobutyronitrile (AIBN)

  • Nitrogen gas

  • Apparatus: 500 mL 3-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser, nitrogen purge line, trap, drying tower, and a Hanovia mercury vapor lamp.

Procedure:

  • The flask is charged with ethylene carbonate, sulfuryl chloride, and a catalytic amount of AIBN.

  • The system is purged with nitrogen.

  • The stirred mixture is irradiated with a mercury vapor lamp at a temperature of 34-47°C for the initial 3 hours of the reaction.

  • Over the subsequent 7 hours, the temperature is gradually increased from 51°C to 103°C.

  • Following the reaction, the crude product is isolated.

Purification

Purification of the crude product is typically achieved through fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and byproducts.

Spectral Data

Reactivity and Stability

The reactivity of this compound is largely dictated by the presence of the two chlorine atoms and the carbonate functional group.

  • Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic attack. Reactions with nucleophiles such as amines are anticipated, potentially leading to the formation of mono- or di-substituted derivatives. This reactivity is analogous to that of similar chlorinated dioxolanes.

  • Hydrolysis: The carbonate ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the dioxolane ring.

  • Thermal Stability: Information on the thermal decomposition of this specific compound is not available. However, related dioxolanones are known to undergo thermal fragmentation.

The logical relationship for a potential nucleophilic substitution reaction is depicted below.

Dioxolanone 4,5-Dichloro-1,3- dioxolan-2-one Reaction Nucleophilic Substitution Dioxolanone->Reaction Nucleophile Nucleophile (e.g., Amine) Nucleophile->Reaction Product Substituted Dioxolanone Derivative Reaction->Product

Caption: Potential nucleophilic substitution reaction pathway.

Applications in Drug Development

This compound serves as a chemical intermediate in the synthesis of more complex molecules.[3] Its utility in drug development lies in its potential as a building block for introducing the dioxolanone moiety or for further functionalization through its chloro-substituents. The dioxolane ring is a structural motif found in some pharmaceutical compounds and can be used as a protecting group in organic synthesis. While specific examples of its direct use in the synthesis of marketed drugs are not prominent in the searched literature, its role as a versatile intermediate for creating novel heterocyclic systems is of interest to medicinal chemists.[6]

Disclaimer: The information provided in this technical guide is based on a review of available scientific literature and patents. Experimental validation of the presented data is recommended. Safety precautions should be taken when handling this chemical, and a comprehensive review of its safety data sheet is advised before use.

References

Structural Analysis and Characterization of 4,5-Dichloro-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a chlorinated derivative of ethylene carbonate. The presence of two chlorine atoms on the dioxolane ring is expected to significantly influence its chemical reactivity and physical properties compared to the parent compound. Such halogenated cyclic carbonates can serve as versatile intermediates in organic synthesis, potentially acting as precursors for vinylene carbonate or undergoing nucleophilic substitution reactions. Understanding the structural and spectroscopic characteristics of this molecule is crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below. These data are compiled from various chemical databases and literature sources.

Table 1: General Information
IdentifierValue
IUPAC Name This compound
CAS Number 3967-55-3
Molecular Formula C₃H₂Cl₂O₃
Molecular Weight 156.95 g/mol
Canonical SMILES C1(C(O1)Cl)OC(=O)O1
InChI Key BETICXVUVYXEJX-UHFFFAOYSA-N
Table 2: Physicochemical Data
PropertyValueSource
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point Not available
Melting Point Not available
Density Not available

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of a molecule. While specific experimental spectra with detailed peak assignments for this compound are not available, this section outlines the expected spectroscopic features based on its structure and references to available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Due to the two chiral centers at the 4 and 5 positions, the two protons would exist as diastereomers (cis and trans isomers), which would likely give rise to distinct signals. The chemical shift of these protons would be influenced by the adjacent electronegative oxygen and chlorine atoms, and they would be expected to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The molecule is expected to show three distinct signals in the ¹³C NMR spectrum, corresponding to the carbonyl carbon (C2) and the two equivalent methine carbons (C4 and C5). The carbonyl carbon would appear significantly downfield, typical for a carbonate group. The chemical shifts of C4 and C5 would be influenced by the attached oxygen and chlorine atoms.

Note: A thorough search of scientific databases did not yield experimental ¹H or ¹³C NMR spectra for this compound.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook contains an entry for the IR spectrum of this compound.[2] While the detailed peak list is not provided here, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Table 3: Expected Infrared Absorption Regions
Functional GroupExpected Wavenumber (cm⁻¹)Description
Carbonyl (C=O) Stretch~1800Strong absorption, characteristic of a cyclic carbonate.
C-O Stretch1200 - 1000Strong absorptions from the ester and ether linkages.
C-Cl Stretch800 - 600Absorptions of variable intensity.
C-H Stretch~3000Weak to medium absorption from the methine protons.
Mass Spectrometry (MS)

The NIST Chemistry WebBook also lists a mass spectrum for this compound, obtained by electron ionization (EI).[2] A detailed fragmentation pattern is not available, but based on the structure, the following fragmentation pathways can be anticipated:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.95 g/mol ), with isotopic peaks due to the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of CO₂, chlorine radicals, or cleavage of the dioxolane ring.

Experimental Protocols

Conceptual Synthesis Workflow

This diagram illustrates a logical, though not experimentally verified, pathway for the synthesis of this compound.

G cluster_start Starting Material cluster_process Reaction cluster_end Product & Purification Vinylene Carbonate Vinylene Carbonate Chlorination Chlorination Vinylene Carbonate->Chlorination Reacts with Crude Product Crude Product Chlorination->Crude Product Yields Chlorinating Agent (e.g., Cl2) Chlorinating Agent (e.g., Cl2) Chlorinating Agent (e.g., Cl2)->Chlorination Initiator (e.g., UV light or radical initiator) Initiator (e.g., UV light or radical initiator) Initiator (e.g., UV light or radical initiator)->Chlorination Purification (e.g., Distillation or Crystallization) Purification (e.g., Distillation or Crystallization) Crude Product->Purification (e.g., Distillation or Crystallization) This compound This compound Purification (e.g., Distillation or Crystallization)->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

This compound presents an interesting scaffold for chemical synthesis. This guide has consolidated the available structural and physicochemical information. However, a significant lack of detailed experimental data, particularly spectroscopic and synthetic, is a clear gap in the current scientific literature. Further research is warranted to fully characterize this compound. Specifically, the acquisition and publication of detailed ¹H and ¹³C NMR spectra, a comprehensive analysis of its mass spectrometric fragmentation, and the development of a robust and well-documented synthetic protocol would be of great value to the scientific community. Such data would enable its broader application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis route for 4,5-dichloro-1,3-dioxolan-2-one, a valuable intermediate in organic synthesis. The document outlines the experimental protocol, presents quantitative data from various methods, and includes a visual representation of the reaction pathway.

Core Synthesis Pathway: Chlorination of Ethylene Carbonate

The most prevalent method for synthesizing this compound involves the direct chlorination of ethylene carbonate.[1][2] This process can be achieved using various chlorinating agents and reaction conditions, often employing a radical initiator or photochemical activation.[3][4][5]

The overall reaction transforms the ethylene carbonate molecule by substituting two hydrogen atoms with chlorine atoms on the dioxolane ring.

Synthesis_Pathway Ethylene_Carbonate Ethylene Carbonate Product This compound Ethylene_Carbonate->Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2, Cl2) Chlorinating_Agent->Product Initiator Initiator (e.g., AIBN, UV light) Initiator->Product

Caption: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility. Below are protocols derived from patent literature.

Method 1: Chlorination using Sulfuryl Chloride and a Radical Initiator

This method utilizes sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator, with photochemical activation.

  • Apparatus: A 500 mL, 3-neck round-bottom flask equipped with a nitrogen purge line, magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.[3]

  • Reagents:

    • Ethylene carbonate: 88 g[3]

    • Sulfuryl chloride: 297 g[3]

    • Azobisisobutyronitrile (AIBN): 1.0 g[3]

  • Procedure:

    • Charge the flask with ethylene carbonate, sulfuryl chloride, and AIBN.[3]

    • Purge the system with nitrogen.[3]

    • Stir the mixture and irradiate with a Hanovia mercury vapor lamp.[3]

    • Maintain the temperature between 34-47°C for the first 3 hours.[3]

    • Over the next 7 hours, gradually increase the temperature from 51°C to 103°C.[3]

Method 2: Continuous Flow Chlorination with Chlorine Gas

This modern approach employs a continuous flow process, offering potential advantages in terms of safety and scalability.

  • Apparatus: A continuous flow reactor system with a reaction unit and a cooling unit.[5]

  • Reagents:

    • Ethylene carbonate[5]

    • Chlorine gas[5]

    • Initiator (e.g., azodiisobutyronitrile or benzoyl peroxide)[5]

  • Procedure:

    • Introduce ethylene carbonate and the initiator into the reaction unit.[5]

    • Introduce chlorine gas to initiate the reaction.[5]

    • Maintain the reaction unit at a temperature of 80-140°C and a pressure of 4-18 bar.[5] The molar ratio of ethylene carbonate to chlorine should be between 1:1.2 and 1:2.0.[5]

    • The residence time in the reactor is typically between 5 and 60 seconds.[5]

    • The product stream is then passed into a cooling unit (50-70°C) for gas-liquid separation to obtain the crude product.[5]

Quantitative Data Summary

The efficiency of the synthesis can be evaluated through various parameters. The table below summarizes key quantitative data from different reported methods.

ParameterMethod 1 (Sulfuryl Chloride)Method 2 (Continuous Flow)Method 3 (Photosensitizer)
Starting Material Ethylene CarbonateEthylene CarbonateEthylene Carbonate
Chlorinating Agent Sulfuryl ChlorideChlorineChlorine, Sulfuryl Chloride, etc.
Initiator/Catalyst AIBN, UV lightAIBN or Benzoyl PeroxideTransition metal nanoparticle photosensitizer
Product Purity Not specified in abstractCrude product purity > 93%Dichloroethylene carbonate purity: 91.5% - 93.5%
Yield Not specified in abstractProduct yield > 93%Total recovery ~78.7% - 90.6%
Reference [3][5][4]

Logical Workflow of Synthesis and Purification

The overall process from starting materials to the purified product follows a logical sequence of steps.

Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Ethylene Carbonate + Chlorinating Agent + Initiator/Catalyst Reaction Chlorination Reaction (Batch or Flow) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Separation Gas-Liquid Separation (for flow process) Crude_Product->Separation Distillation Rectification / Distillation Separation->Distillation Pure_Product Purified Product Distillation->Pure_Product

Caption: General workflow for synthesis and purification.

References

4,5-Dichloro-1,3-dioxolan-2-one material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and property data for 4,5-Dichloro-1,3-dioxolan-2-one. Due to the limited publicly available experimental data for this specific compound, this guide also outlines standardized methodologies for chemical safety and toxicity assessment as recommended by international guidelines.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding the compound's behavior and for safe handling and storage.

PropertyValueSource
Molecular Formula C₃H₂Cl₂O₃[1]
Molecular Weight 156.95 g/mol [1]
CAS Number 3967-55-3[1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available

Hazard Identification and Safety

While specific toxicity data for this compound is largely unavailable, related chlorinated compounds and the general reactivity of similar chemical structures suggest that it should be handled with care.[2] The following table outlines general safety information.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) No data availableP264, P270, P301+P310+P330
Acute Toxicity (Dermal) No data availableP280
Acute Toxicity (Inhalation) No data availableP261, P271, P304+P340
Skin Corrosion/Irritation No data availableP280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation No data availableP280, P305+P351+P338, P337+P313
Respiratory or Skin Sensitization No data availableP261, P272, P280, P302+P352, P333+P313
Carcinogenicity No data availableP201, P202, P280
Reproductive Toxicity No data availableP201, P202, P280

Note: Precautionary statements are based on general handling procedures for potentially hazardous chemicals and are not derived from specific test data for this compound.

Experimental Protocols for Safety Assessment

In the absence of specific experimental data for this compound, this section details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized for assessing the safety of chemicals.[3][4]

Acute Oral Toxicity - OECD Test Guideline 425: Up-and-Down Procedure (UDP)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.

  • Principle: A sequential dosing method where the outcome of the previously tested animal determines the dose for the next animal. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. This approach significantly reduces the number of animals required for testing.[1]

  • Methodology:

    • Healthy, young adult rodents (typically female rats) are used.[1]

    • Animals are fasted prior to dosing.

    • A starting dose, based on available information, is administered to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • The dosing for subsequent animals is adjusted based on the previous outcome using a predetermined dose progression factor.

    • The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion - OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure to assess the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to the skin of a single animal in a stepwise manner.

  • Methodology:

    • A small area of the fur of a healthy young adult albino rabbit is clipped.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation/Corrosion - OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause serious eye damage.

  • Principle: The test substance is instilled into the eye of a single animal, and the effects are observed.

  • Methodology:

    • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of a healthy young adult albino rabbit. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

    • The severity of the eye lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Workflows and Logical Relationships

The following diagrams illustrate standardized workflows for chemical safety assessment.

Chemical_Safety_Workflow cluster_RAMP RAMP Principle for Chemical Safety cluster_Actions Corresponding Actions recognize Recognize Hazards assess Assess Risks recognize->assess review_sds Review SDS and Literature recognize->review_sds minimize Minimize Risks assess->minimize evaluate_exposure Evaluate Potential Exposure Routes assess->evaluate_exposure prepare Prepare for Emergencies minimize->prepare ppe_engineering Use PPE and Engineering Controls minimize->ppe_engineering spill_plan Have Spill Kits and Emergency Plan prepare->spill_plan

Caption: A workflow for chemical safety based on the RAMP principle.

OECD_Toxicity_Testing_Workflow start New Chemical Substance physchem Section 1: Physical-Chemical Properties start->physchem biotic Section 2: Effects on Biotic Systems (Ecotoxicity) physchem->biotic env_fate Section 3: Environmental Fate and Behaviour physchem->env_fate health Section 4: Health Effects (Toxicology) physchem->health risk_assessment Comprehensive Risk Assessment biotic->risk_assessment env_fate->risk_assessment health->risk_assessment

References

An In-depth Technical Guide on the Solubility of 4,5-Dichloro-1,3-dioxolan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 4,5-Dichloro-1,3-dioxolan-2-one (CAS No. 3967-55-3), a significant heterocyclic organic compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive qualitative assessment of its expected solubility in a range of organic solvents, based on its chemical structure. Furthermore, this guide presents a detailed, generalized experimental protocol for the systematic determination of the solubility of crystalline organic compounds such as this compound. A key logical workflow, its chemical synthesis, is also visualized to provide a broader context for its application and handling.

Introduction to this compound

This compound, also known as 1,2-dichloroethylene carbonate, is a chlorinated heterocyclic compound.[1][2][3] Its structure, featuring a five-membered ring with two chlorine atoms and a carbonate group, makes it a versatile intermediate in organic synthesis. Notably, it serves as a precursor in the synthesis of vinylene carbonate, a crucial component in the electrolytes of lithium-ion batteries.[4][5][6] Understanding its solubility is paramount for its application in reaction chemistry, purification processes, and formulation development.

Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," the following trends can be anticipated:

  • High Solubility: Expected in chlorinated organic solvents such as dichloromethane, chloroform, and carbon tetrachloride due to similar polarities and potential for halogen bonding.

  • Moderate Solubility: Likely in polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate, which can engage in dipole-dipole interactions.

  • Low Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and cyclohexane, where the polar groups of the solute would not be effectively solvated.

  • Very Low to Insoluble: In highly polar protic solvents like water and methanol, due to the compound's inability to form strong hydrogen bonds and the disruptive effect on the solvent's hydrogen-bonding network.

It is imperative for researchers to experimentally validate these qualitative predictions for their specific applications, as factors like temperature and solvent purity can significantly influence solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent section. The following table is provided as a template for presenting such experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Acetone25Data to be determinedData to be determined
e.g., Dichloromethane25Data to be determinedData to be determined
e.g., Toluene25Data to be determinedData to be determined
e.g., Hexane25Data to be determinedData to be determined
e.g., Ethanol25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method.[7][8][9][10][11]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

4.2. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to avoid transferring any undissolved solid.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed, dry container.

    • Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the container with the dried residue.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

    • Determine the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Visualization of a Key Logical Workflow: Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and industry. A common method involves the photochlorination of ethylene carbonate.[5][6][12][13][14] This compound is also a key intermediate in the production of vinylene carbonate through a dehydrochlorination reaction. The following diagram illustrates this synthetic pathway.

G cluster_0 Synthesis of this compound cluster_1 Conversion to Vinylene Carbonate Ethylene_Carbonate Ethylene Carbonate Dichlorodioxolanone This compound Ethylene_Carbonate->Dichlorodioxolanone Photochlorination Chlorine Chlorine (Cl2) Chlorine->Dichlorodioxolanone UV_Light UV Light UV_Light->Dichlorodioxolanone Dichlorodioxolanone_ref This compound Vinylene_Carbonate Vinylene Carbonate Dichlorodioxolanone_ref->Vinylene_Carbonate Dehydrochlorination Base Base (e.g., Triethylamine) Base->Vinylene_Carbonate

Caption: Synthetic pathway of this compound and its conversion.

Conclusion

This technical guide has provided a thorough overview of the solubility of this compound for a scientific audience. While quantitative data remains to be extensively published, the qualitative assessment based on its chemical structure offers valuable guidance for solvent selection. The detailed experimental protocol provides a robust framework for researchers to determine precise solubility data tailored to their specific needs. The visualization of its synthesis pathway further enriches the understanding of this compound's role in organic chemistry. This guide serves as a foundational resource for professionals in drug development and chemical research, enabling more informed handling and application of this compound.

References

Spectroscopic Profile of 4,5-Dichloro-1,3-dioxolan-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-Dichloro-1,3-dioxolan-2-one, a molecule of interest in various chemical and pharmaceutical research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its structural characterization. Detailed experimental protocols are provided to ensure reproducibility and aid in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.65s-CHCl

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
151.0C=O (Carbonyl)
84.0CHCl

Note: NMR data is predicted and requires experimental verification.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FTIR) and FT-Raman spectra of this compound have been recorded and analyzed. The vibrational frequencies have been determined experimentally and compared with theoretical calculations.[1]

Wavenumber (cm⁻¹)Assignment
~1800C=O Stretching
~1200C-O-C Stretching
~750C-Cl Stretching

Note: The IR peak assignments are based on characteristic functional group frequencies and require the full experimental data from the cited literature for a complete analysis.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
156/158/160-[M]⁺ (Molecular Ion)
121/123-[M-Cl]⁺
92/94-[M-CO₂-Cl]⁺

Note: The mass spectrometry data shows the expected isotopic pattern for a molecule containing two chlorine atoms. The relative intensities are not specified and would be dependent on the experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and information derived from available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: Spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: The FTIR and FT-Raman spectra of this compound have been recorded in the range of 3700–400 cm⁻¹ and 3700–100 cm⁻¹, respectively.[1] For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample Pure Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR, FT-Raman) Sample->IR MS Mass Spectrometry (e.g., EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group Analysis IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the information from different spectroscopic techniques contributes to the final structural determination.

Spectroscopic_Logic cluster_info Information Derived Structure This compound Structure H_Environment Proton Environment & Connectivity Structure->H_Environment from ¹H NMR C_Skeleton Carbon Skeleton Structure->C_Skeleton from ¹³C NMR Functional_Groups Functional Groups (C=O, C-O, C-Cl) Structure->Functional_Groups from IR Molecular_Weight Molecular Weight & Formula Structure->Molecular_Weight from MS

Caption: Data contribution to structure elucidation.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a halogenated cyclic carbonate of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide aims to provide a comprehensive overview of the available data on the thermal properties of this compound. However, a thorough search of scientific literature, including chemical databases, academic journals, and safety data repositories, reveals a significant lack of specific experimental data on the thermal stability and decomposition of this compound.

While general information regarding the thermal behavior of related compounds such as vinylene carbonate and other cyclic carbonates exists, direct experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not publicly available. This absence of data prevents a detailed quantitative analysis of its thermal decomposition.

This guide will, therefore, focus on the general principles of thermal decomposition expected for chlorinated cyclic carbonates, based on the behavior of analogous compounds, and will outline the standard experimental protocols used to obtain such crucial data.

General Thermal Behavior of Chlorinated Cyclic Carbonates

Based on the chemical structure of this compound, its thermal decomposition is anticipated to proceed through complex pathways. The presence of chlorine atoms and the carbonate group suggests that upon heating, the molecule is likely to undergo dehydrochlorination, decarbonylation, and fragmentation.

Expected Decomposition Pathways

A hypothetical decomposition pathway for this compound could involve the following steps:

  • Initiation: The initial step of decomposition is likely the cleavage of a carbon-chlorine bond, which is typically the weakest bond in such molecules, or the ring-opening of the dioxolanone ring.

  • Propagation: The initial radical species can then trigger a cascade of reactions, including the elimination of carbon dioxide (decarboxylation) and the formation of various chlorinated and non-chlorinated volatile organic compounds.

  • Termination: The reaction ceases when radical species combine to form stable molecules.

Potential decomposition products could include phosgene, chloroacetaldehyde, and other small chlorinated hydrocarbons. However, without experimental data, this remains speculative.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and decomposition products of this compound, a series of standard thermal analysis techniques would be required. The following section details the methodologies for the key experiments that should be conducted.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss against temperature, from which the onset of decomposition and the temperatures of maximum mass loss can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This can identify melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The DSC thermogram plots heat flow against temperature, revealing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during the decomposition of the compound.

Methodology:

  • The outlet gas stream from the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

  • The resulting data provide information on the chemical nature of the decomposition products at different temperatures.

Data Presentation

Due to the absence of specific experimental results for this compound, we present a template for how such data would be structured for clear comparison.

Table 1: Thermal Decomposition Data for this compound (Hypothetical)

ParameterValueUnitsMethodConditions
Onset Decomposition Temp. (Tonset)Data not available°CTGASpecify heating rate and atmosphere
Temperature at 5% Mass Loss (T5%)Data not available°CTGASpecify heating rate and atmosphere
Temperature of Max. Decomposition RateData not available°CDTGSpecify heating rate and atmosphere
Enthalpy of Decomposition (ΔHd)Data not availableJ/gDSCSpecify heating rate and atmosphere

Table 2: Major Decomposition Products of this compound (Hypothetical)

Temperature Range (°C)Evolved GasMethod
Data not availableData not availableTGA-MS/FTIR
Data not availableData not availableTGA-MS/FTIR

Visualization of Experimental Workflows

The following diagrams illustrate the standard workflows for the thermal analysis experiments described above.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output p1 Weigh Sample (5-10 mg) p2 Place in TGA Crucible p1->p2 a1 Load into Furnace p2->a1 a2 Heat at Constant Rate a1->a2 a3 Monitor Mass Loss a2->a3 o1 TGA Curve (Mass vs. Temp) a3->o1 o2 Determine T_onset, T_5% o1->o2

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Output p1 Weigh Sample (2-5 mg) p2 Seal in DSC Pan p1->p2 a1 Load into Cell with Reference p2->a1 a2 Heat at Controlled Rate a1->a2 a3 Measure Heat Flow a2->a3 o1 DSC Thermogram (Heat Flow vs. Temp) a3->o1 o2 Identify Thermal Events (Melting, Decomposition) o1->o2

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition_Pathway A This compound B Initial Energy Input (Heat) A->B C Ring Opening / C-Cl Cleavage B->C D Radical Intermediates C->D E Decarboxylation (-CO2) D->E F Dehydrochlorination (-HCl) D->F H Non-volatile Residue D->H G Volatile Chlorinated Products E->G F->G

Caption: Hypothetical Thermal Decomposition Pathway.

Conclusion

While a comprehensive, data-rich guide on the thermal stability and decomposition of this compound cannot be provided at this time due to a lack of available experimental data, this document serves to highlight the importance of such information and the standard methodologies used to obtain it. For researchers, scientists, and drug development professionals working with this compound, it is strongly recommended that the thermal analyses outlined herein be performed to ensure safe handling and to fully characterize its chemical behavior at elevated temperatures. The absence of this critical data represents a significant gap in the chemical literature for this compound.

4,5-Dichloro-1,3-dioxolan-2-one: A Review of Its Chemistry and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a halogenated cyclic carbonate that has been noted in chemical literature as a potential synthetic intermediate. Its structure, featuring a five-membered dioxolanone ring with two chlorine atoms, suggests a range of potential reactivities that could be exploited in organic synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed experimental protocols and specific applications for this particular compound. This guide aims to summarize the available information on this compound and to provide a broader context of the applications of related cyclic carbonates and chlorinated compounds in various scientific fields.

Synthesis of this compound

A generalized, hypothetical pathway for the synthesis of dioxolanones is presented below. It is crucial to note that this is a general representation and not a validated protocol for this compound.

G General Synthesis of 1,3-Dioxolan-2-ones cluster_reactants Reactants cluster_products Products Diol 1,2-Diol Dioxolanone 1,3-Dioxolan-2-one Diol->Dioxolanone + Phosgene Phosgene or Equivalent Phosgene->Dioxolanone + HCl 2 HCl

Caption: General reaction scheme for the synthesis of 1,3-dioxolan-2-ones.

Applications in Organic Synthesis

While specific, detailed applications of this compound in the synthesis of complex molecules like pharmaceuticals are not well-documented, the broader class of cyclic carbonates are versatile intermediates in organic synthesis.[3] They are known to participate in a variety of chemical transformations.

General Reactivity of Cyclic Carbonates:

  • Decarboxylation: Can be used to generate epoxides.

  • Transesterification: Reaction with alcohols to form other carbonates.

  • Substitution Reactions: The carbonate can act as a leaving group, or the ring can be opened by nucleophiles.[3]

It is important to emphasize that while initial broad searches suggested a role for this compound as an intermediate in the synthesis of the anticancer drug paclitaxel and the antifungal agent fluconazole , in-depth investigation of the synthetic routes for these drugs did not corroborate this claim. The established and widely reported syntheses of these pharmaceuticals do not feature this compound as a key building block.

Potential Applications in Polymer Chemistry

Cyclic carbonates, such as vinylene carbonate, are valuable monomers in polymer chemistry.[4][5] They can undergo polymerization to create polymers with unique properties, often with enhanced mechanical strength and thermal stability.[6][7] For instance, vinylene carbonate is used as an electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interface (SEI) on the anode, which improves battery life and performance.[4]

Given its structure, it is plausible that this compound could be explored as a monomer or co-monomer in polymerization reactions. The presence of chlorine atoms could potentially impart flame-retardant properties to the resulting polymer. However, there is a lack of specific studies on the polymerization of this compound in the available literature.

Potential Agrochemical Applications

Chlorinated organic compounds have a long history of use in the agrochemical industry as pesticides and herbicides.[8][9] The chlorine atoms can enhance the biological activity and environmental persistence of these molecules. While there is no specific information linking this compound to agrochemical applications, its chlorinated structure suggests a potential area for future research and development in this sector.[10][11]

Interaction with Cytochrome P450 Enzymes

Halogenated organic compounds are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various xenobiotics, including drugs.[12][13][14] Some halogenated compounds can act as inhibitors of CYP enzymes.[15][16] For example, studies have shown that certain dichlorophenyl derivatives can be potent inhibitors of CYP2E1.[15]

While it has been suggested that this compound may act as an inhibitor of cytochrome P450, there is no publicly available quantitative data, such as IC50 values, to substantiate this claim for this specific molecule. The potential for such activity exists based on its chemical structure, but it remains an unverified hypothesis without experimental evidence.

The logical relationship for investigating the potential inhibitory effects of a compound on a metabolic enzyme like Cytochrome P450 is outlined below.

G Investigative Workflow for Enzyme Inhibition cluster_steps Experimental Steps cluster_outcomes Potential Outcomes Start Hypothesize Compound as Inhibitor InVitro In Vitro Assay (e.g., with microsomes) Start->InVitro Quantify Determine IC50/Ki InVitro->Quantify NoEffect No Significant Inhibition Observed InVitro->NoEffect Mechanism Mechanism of Inhibition Study (Competitive, Non-competitive, etc.) Quantify->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Confirmation Confirmation of Inhibitory Activity InVivo->Confirmation

References

An In-depth Technical Guide to 4,5-Dichloro-1,3-dioxolan-2-one and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a halogenated cyclic carbonate that serves as a versatile intermediate in organic synthesis. Its reactivity, stemming from the presence of two chlorine atoms and a carbonate group within a five-membered ring, makes it a valuable building block for the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and spectroscopic characterization, and explores the potential biological activities of related compounds.

Nomenclature and Synonyms

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms for this compound is provided below.

Synonym CAS Number Molecular Formula
1,2-Dichloro ethylene carbonate3967-55-3C₃H₂Cl₂O₃
Carbonic acid, cyclic 1,2-dichloroethylene ester3967-55-3C₃H₂Cl₂O₃
Cyclic 1,2-dichloroethylene carbonate3967-55-3C₃H₂Cl₂O₃
1,3-Dioxolan-2-one, 4,5-dichloro-3967-55-3C₃H₂Cl₂O₃
4,5-Dichlorocarbonate d'éthylène (French)3967-55-3C₃H₂Cl₂O₃

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in chemical reactions.

Property Value Source
Molecular Weight 156.95 g/mol [1]
Appearance Colorless transparent liquid[1]
Boiling Point 281.7 °C at 760 mmHg[1]
Density 1.67 g/cm³[1]
InChI Key BETICXVUVYXEJX-UHFFFAOYSA-N[1]
SMILES C1(C(OC(=O)O1)Cl)Cl[1]

Synthesis and Purification

A general workflow for the synthesis and purification of a substituted 1,3-dioxolane is depicted below.

G start Starting Materials (e.g., Ketone, Diol) reaction Cyclization Reaction start->reaction Acid Catalyst workup Aqueous Work-up reaction->workup distillation Azeotropic Distillation workup->distillation With Cyclohexane product Purified This compound distillation->product

A generalized workflow for the synthesis and purification of 1,3-dioxolanes.

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. A detailed vibrational analysis of this compound has been reported, providing a comprehensive assignment of its fundamental modes.[5][6]

Experimental Protocols for Spectroscopic Analysis

The FTIR and FT-Raman spectra of this compound were recorded in the ranges of 3700–400 cm⁻¹ and 3700–100 cm⁻¹, respectively.[5] The experimental setup for these analyses is crucial for obtaining high-quality, reproducible data.

FTIR Spectroscopy:

  • Instrument: A high-resolution FTIR spectrometer is used.

  • Sample Preparation: The sample is typically analyzed as a neat liquid between KBr plates or as a thin film.

  • Measurement Range: 3700–400 cm⁻¹.[5]

  • Resolution: Typically 1-2 cm⁻¹.

  • Data Processing: The obtained interferogram is Fourier-transformed to produce the infrared spectrum.

FT-Raman Spectroscopy:

  • Instrument: A FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG laser at 1064 nm) is employed to minimize fluorescence.

  • Sample Preparation: The liquid sample is placed in a glass capillary tube or a sample vial.

  • Measurement Range: 3700–100 cm⁻¹.[5]

  • Laser Power: Optimized to avoid sample degradation.

  • Data Acquisition: Multiple scans are accumulated to improve the signal-to-noise ratio.

G sample This compound (Liquid Sample) ftir FTIR Spectrometer sample->ftir ft_raman FT-Raman Spectrometer sample->ft_raman ir_spectrum Infrared Spectrum (3700-400 cm⁻¹) ftir->ir_spectrum raman_spectrum Raman Spectrum (3700-100 cm⁻¹) ft_raman->raman_spectrum analysis Vibrational Mode Assignment ir_spectrum->analysis raman_spectrum->analysis

Workflow for the spectroscopic analysis of this compound.
Vibrational Spectral Data

The experimentally observed and calculated vibrational frequencies for key functional groups of this compound are summarized below. These data are essential for the identification and characterization of the molecule.

Vibrational Mode Observed FTIR Frequency (cm⁻¹) Observed FT-Raman Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Reference
C=O stretch182518231826[5][6]
C-O stretch118511881187[5][6]
C-Cl stretch750752751[5][6]
Ring deformation540542541[5][6]

Note: The calculated frequencies are based on DFT (B3LYP/6-311++G(d,p)) calculations.[5][6]

Potential Biological Activities and Drug Development Applications

While direct studies on the biological activity of this compound are limited, the broader class of 1,3-dioxolane derivatives has shown a wide range of pharmacological activities.[1][7] This suggests that this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Substituted 1,3-dioxolanes have been reported to exhibit significant antibacterial and antifungal properties.[1][8] The mechanism of action is thought to be related to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The hydrophilic-hydrophobic balance of the molecule, influenced by the nature and position of substituents on the dioxolane ring, plays a crucial role in its antimicrobial efficacy.[1]

Anticancer and Cytotoxic Potential

Derivatives of 1,3-dioxolane have also been investigated for their potential as anticancer agents.[7][9] Some have been shown to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[9] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many drug-resistant tumors.[9]

Neurological and Other Activities

Certain 1,3-dioxolane-based compounds have been evaluated as agonists for serotonin receptors (5-HT1A), indicating their potential for the treatment of central nervous system (CNS) disorders and neuropathic pain.[10]

The diverse biological activities of substituted 1,3-dioxolanes suggest a logical relationship where the core dioxolane structure serves as a versatile scaffold. The introduction of various functional groups, such as the chloro-substituents in this compound, can modulate the pharmacokinetic and pharmacodynamic properties, leading to a range of potential therapeutic applications.

G scaffold 1,3-Dioxolane Core Scaffold substitution Chemical Substitution (e.g., 4,5-dichloro) scaffold->substitution antimicrobial Antimicrobial Activity substitution->antimicrobial anticancer Anticancer Activity (MDR Modulation) substitution->anticancer cns CNS Activity (5-HT1A Agonism) substitution->cns other Other Biological Activities substitution->other

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit theoretical, experimental protocol for the polymerization of 4,5-dichloro-1,3-dioxolan-2-one. Due to a lack of specific literature detailing the polymerization of this particular monomer, the following protocols are based on established methods for the ring-opening polymerization (ROP) of structurally similar cyclic carbonates and dioxolanes. The proposed methodologies cover both cationic and anionic ring-opening polymerization approaches, offering potential pathways to synthesize novel polychloro(carbonate)s. These polymers could be of interest for various applications, including as precursors for further chemical modification or as materials with unique thermal and chemical resistance properties. This document is intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of polymers from this compound.

Introduction

This compound is a chlorinated cyclic carbonate monomer.[1][2] While its direct polymerization is not well-documented in readily available literature, the structural motifs of a carbonate ester within a five-membered ring suggest that it could undergo ring-opening polymerization (ROP). ROP is a versatile polymerization technique for cyclic monomers, enabling the synthesis of a wide variety of polymers with controlled molecular weights and architectures. Both cationic and anionic initiators are commonly employed for the ROP of cyclic esters and carbonates.[3][4][5][6][7]

This document outlines proposed experimental protocols for the cationic and anionic ring-opening polymerization of this compound. The protocols are derived from analogous polymerizations of related monomers such as 1,3-dioxolane and other dioxolanones.[3][4][8][9] Researchers should treat these as starting points and may need to optimize conditions to achieve desired polymer characteristics.

Proposed Polymerization Mechanisms

The polymerization of this compound is anticipated to proceed via a ring-opening mechanism, leading to the formation of a polycarbonate with repeating units containing two chlorine atoms. The reaction can be initiated by either cationic or anionic species.

Cationic Ring-Opening Polymerization (CROP)

In CROP, a cationic initiator attacks the oxygen atom of the carbonate group, leading to the opening of the ring and the formation of a propagating cationic species. This species then reacts with subsequent monomer molecules to extend the polymer chain.

Anionic Ring-Opening Polymerization (AROP)

In AROP, a nucleophilic initiator attacks one of the carbonyl carbons or the carbon atoms bearing the chlorine atoms, initiating the ring-opening. The resulting anionic propagating species continues to react with more monomer molecules.

Experimental Protocols

Materials:

  • Monomer: this compound (purity > 98%)

  • Solvents (anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene

  • Initiators:

    • Cationic: Trifluoromethanesulfonic acid (TfOH), Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Anionic: sec-Butyllithium (s-BuLi), Sodium methoxide (NaOMe)

  • Terminating Agent: Methanol (for anionic polymerization)

  • Precipitation Solvent: Cold Methanol or Hexane

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (flasks, syringes, cannulas)

  • Magnetic stirrer and hotplate

  • Temperature controller

  • Syringes for initiator and monomer transfer

  • Filtration apparatus

Protocol 1: Cationic Ring-Opening Polymerization (CROP)

This protocol is adapted from general procedures for the cationic polymerization of dioxolanes.[4]

  • Monomer and Solvent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound in anhydrous dichloromethane to achieve the desired monomer concentration (e.g., 1 M).

    • Stir the solution at room temperature until the monomer is fully dissolved.

  • Initiation:

    • Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

    • Prepare a stock solution of the cationic initiator (e.g., TfOH) in anhydrous dichloromethane.

    • Using a syringe, rapidly inject the required amount of the initiator solution into the stirred monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.

  • Polymerization:

    • Allow the reaction to proceed at the set temperature for a specific duration (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

This protocol is based on general principles of anionic polymerization.[5][7]

  • Monomer and Solvent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous tetrahydrofuran (THF).

    • Stir the solution at room temperature to ensure complete dissolution.

  • Initiation:

    • Cool the monomer solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Using a syringe, slowly add the anionic initiator (e.g., s-BuLi in hexanes) to the stirred monomer solution. The appearance of a persistent color change may indicate the formation of the propagating anionic species.

  • Polymerization:

    • Maintain the reaction at the low temperature for the desired period (e.g., 1 to 12 hours). Monitor the reaction progress by techniques such as ¹H NMR spectroscopy on quenched aliquots.

  • Termination and Isolation:

    • Terminate the polymerization by adding a few drops of degassed methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent (e.g., cold methanol or water).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data Presentation

The following table provides a template for summarizing the quantitative data from the polymerization experiments.

EntryInitiator[M]/[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (GPC)Đ (Mₙ/Mₙ)
1
2
3

[M] = Monomer concentration, [I] = Initiator concentration, Mₙ = Number-average molecular weight, Đ = Dispersity.

Characterization

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the carbonate carbonyl group.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer & Solvent Preparation Initiation Initiation Monomer_Prep->Initiation Initiator_Prep Initiator Solution Prep Initiator_Prep->Initiation Polymerization Propagation Initiation->Polymerization Monomer Addition Termination Termination Polymerization->Termination Terminating Agent Precipitation Precipitation Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: General experimental workflow for the ring-opening polymerization of this compound.

Proposed Polymerization Reaction

Caption: Proposed ring-opening polymerization of this compound to yield a polychloro(carbonate).

Safety Precautions

  • This compound may be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Anionic initiators like sec-butyllithium are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.

  • Cationic initiators like trifluoromethanesulfonic acid are corrosive. Avoid contact with skin and eyes.

  • Always quench reactive initiators and propagating species safely.

Disclaimer: These protocols are proposed based on established chemical principles for similar compounds. Researchers must conduct their own risk assessments and optimize the reaction conditions for their specific experimental setup and goals.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a chlorinated cyclic carbonate monomer. The presence of chlorine atoms on the dioxolane ring is anticipated to impart unique properties to the resulting polycarbonate, such as altered hydrophobicity, thermal stability, and potential for post-polymerization modification. The ring-opening polymerization (ROP) of this monomer offers a pathway to novel functional polycarbonates with potential applications in drug delivery, biomedical devices, and specialty polymers.

This document provides a comprehensive overview of the potential polymerization routes, detailed hypothetical protocols for anionic, cationic, and organocatalytic ROP, and methods for the characterization of the resulting poly(this compound).

Safety Information

Warning: this compound is a chemical for which detailed toxicological data is not widely available. Similar chlorinated organic compounds can be hazardous. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.[1]

Proposed Ring-Opening Polymerization Strategies

The polymerization of this compound can theoretically be achieved through several mechanisms, including anionic, cationic, and organocatalytic ROP. The choice of method will influence the polymer's molecular weight, polydispersity, and end-group functionality.

Anionic Ring-Opening Polymerization

Anionic ROP is typically initiated by strong nucleophiles. This method can produce polymers with well-defined molecular weights and narrow distributions.

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by electrophilic species. This approach can be effective for cyclic carbonates, though side reactions are sometimes observed.

Organocatalytic Ring-Opening Polymerization

Organocatalysis offers a metal-free alternative for ROP, which is highly desirable for biomedical applications. Catalysts like strong organic bases or bifunctional systems can be employed.

Experimental Protocols (Hypothetical)

The following protocols are generalized and will require optimization for the specific monomer. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Monomer Purification

Prior to polymerization, it is crucial to purify the this compound monomer to remove any impurities, especially water, which can interfere with the polymerization process.

Protocol:

  • Dissolve the crude monomer in a suitable dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Dry the solution over a suitable drying agent (e.g., anhydrous MgSO₄ or CaH₂).

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Further purify the monomer by recrystallization from a suitable solvent system or by vacuum distillation.

  • Store the purified monomer under an inert atmosphere and in a desiccator.

Anionic Ring-Opening Polymerization Protocol

Materials:

  • Purified this compound

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Initiator solution (e.g., sodium methoxide in methanol, sec-butyllithium in cyclohexane, or potassium tert-butoxide in THF)

  • Anhydrous methanol (for quenching)

  • Precipitation solvent (e.g., cold methanol or diethyl ether)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add the calculated amount of initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the reaction to stir for a predetermined time (e.g., 1 to 24 hours), monitoring the reaction progress by techniques like ¹H NMR or GPC if possible.

  • Quench the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred, cold non-solvent.

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

Cationic Ring-Opening Polymerization Protocol

Materials:

  • Purified this compound

  • Anhydrous dichloromethane (DCM) or another suitable halogenated solvent

  • Initiator (e.g., triflic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂))

  • Quenching agent (e.g., triethylamine or a basic aqueous solution)

  • Precipitation solvent (e.g., cold methanol or hexane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -20 °C to room temperature).

  • Add the initiator dropwise to the stirred solution.

  • Maintain the reaction at the chosen temperature for the desired duration (e.g., 1 to 12 hours).

  • Terminate the polymerization by adding the quenching agent.

  • Precipitate the polymer in a cold non-solvent.

  • Collect, wash, and dry the polymer as described in the anionic ROP protocol.

Organocatalytic Ring-Opening Polymerization Protocol

Materials:

  • Purified this compound

  • Anhydrous toluene or THF

  • Organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or a bifunctional thiourea-amine catalyst)

  • Initiator (e.g., benzyl alcohol or another primary alcohol)

  • Quenching agent (e.g., benzoic acid)

  • Precipitation solvent (e.g., cold methanol or diethyl ether)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the monomer, anhydrous solvent, and the initiator.

  • In a separate vial, prepare a stock solution of the organocatalyst in the anhydrous solvent.

  • Add the calculated amount of the catalyst solution to the monomer/initiator mixture to start the polymerization.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 4 to 48 hours).

  • Terminate the polymerization by adding a slight excess of the quenching agent.

  • Precipitate, isolate, wash, and dry the polymer as previously described.

Polymer Characterization

The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Table 1: Polymer Characterization Techniques

Technique Information Obtained Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirmation of polymer structure, determination of monomer conversion, end-group analysis.Appearance of new signals corresponding to the polycarbonate backbone and disappearance of monomer signals.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).A unimodal peak indicating a controlled polymerization. The peak position will shift with varying monomer-to-initiator ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.A strong carbonyl (C=O) stretching band characteristic of the carbonate group in the polymer backbone (typically around 1750-1780 cm⁻¹).
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (T₉) and melting temperature (Tₘ) if the polymer is semi-crystalline.A step-change in the heat flow at the T₉. An endothermic peak at the Tₘ if crystalline domains are present.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition temperature of the polymer.A weight loss profile as a function of temperature, indicating the onset and completion of thermal degradation.

Data Presentation: Hypothetical Polymerization Results

The following tables present hypothetical data for the ROP of this compound, illustrating how experimental results could be structured for comparison.

Table 2: Hypothetical Results for Anionic ROP

Entry Initiator [M]/[I] Time (h) Conversion (%) Mₙ (GPC, g/mol ) PDI
1NaOMe504927,2001.15
2NaOMe10049514,5001.18
3t-BuOK502987,8001.12
4t-BuOK10029915,2001.14

Table 3: Hypothetical Results for Organocatalytic ROP

Entry Catalyst [M]/[I]/[C] Temp (°C) Time (h) Conversion (%) Mₙ (GPC, g/mol ) PDI
1DBU100/1/0.125128512,8001.25
2DBU100/1/0.16069514,2001.21
3TBD100/1/0.12589213,5001.19
4TBD100/1/0.16049814,8001.17

Visualizations

General Experimental Workflow for ROP

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Isolation cluster_char Characterization Monomer This compound Purification Monomer Purification (Drying, Recrystallization/Distillation) Monomer->Purification Reaction Ring-Opening Polymerization (Anionic, Cationic, or Organocatalytic) Purification->Reaction Quenching Quenching Reaction->Quenching Initiator Initiator/Catalyst Addition Initiator->Reaction Precipitation Precipitation in Non-solvent Quenching->Precipitation Isolation Filtration/Centrifugation Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Polymer Poly(this compound) Drying->Polymer NMR NMR (¹H, ¹³C) Polymer->NMR GPC GPC/SEC Polymer->GPC FTIR FTIR Polymer->FTIR DSC DSC Polymer->DSC TGA TGA Polymer->TGA

Caption: General workflow for the synthesis and characterization of poly(this compound).

Proposed Polymerization Mechanisms

G Proposed ROP Mechanisms cluster_anionic Anionic ROP cluster_cationic Cationic ROP cluster_organo Organocatalytic ROP A_Initiator Nucleophilic Initiator (e.g., RO⁻) A_Propagation Ring-Opening & Propagation A_Initiator->A_Propagation A_Monomer Monomer A_Monomer->A_Propagation A_Polymer Anionic Polymer Chain A_Propagation->A_Polymer C_Initiator Electrophilic Initiator (e.g., H⁺, Lewis Acid) C_Propagation Ring-Opening & Propagation C_Initiator->C_Propagation C_Monomer Monomer C_Monomer->C_Propagation C_Polymer Cationic Polymer Chain C_Propagation->C_Polymer O_Catalyst Organocatalyst (e.g., DBU, TBD) O_Propagation Activated Monomer Mechanism O_Catalyst->O_Propagation O_Initiator Alcohol Initiator (e.g., BnOH) O_Initiator->O_Propagation O_Monomer Monomer O_Monomer->O_Propagation O_Polymer Neutral Polymer Chain O_Propagation->O_Polymer

Caption: Simplified representation of the proposed ring-opening polymerization mechanisms.

Potential Applications in Drug Development

Functional polycarbonates are of significant interest in the field of drug delivery. The unique properties of poly(this compound) could be leveraged in several ways:

  • Hydrophobicity Modulation: The chlorine atoms are expected to increase the hydrophobicity of the polymer, which could be advantageous for encapsulating hydrophobic drugs and controlling their release profile.

  • Post-Polymerization Functionalization: The carbon-chlorine bonds could potentially serve as reactive sites for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules. This would enable the development of advanced drug delivery systems.

  • Degradation Control: The electronic effects of the chlorine substituents may influence the rate of hydrolytic degradation of the polycarbonate backbone, offering a means to tune the drug release kinetics.

Further research is necessary to explore these potential applications and to fully understand the biocompatibility and degradation products of this novel polymer.

References

Application Notes and Protocols for the Synthesis of Functional Polymers Using 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functional polymers derived from 4,5-dichloro-1,3-dioxolan-2-one. This monomer offers a unique platform for creating novel polymers with tunable properties, particularly for applications in drug delivery and biomaterials. The protocols detailed below outline a proposed synthetic pathway involving the ring-opening polymerization (ROP) of this compound to yield a polychlorinated carbonate, followed by post-polymerization functionalization through nucleophilic substitution.

Introduction

Functional polymers are at the forefront of materials science, offering tailored properties for a wide range of applications, including targeted drug delivery, tissue engineering, and diagnostics. The monomer, this compound, is a promising precursor for the synthesis of functional aliphatic polycarbonates. The two chlorine atoms on the polymer backbone serve as reactive handles for a variety of post-polymerization modifications, allowing for the introduction of diverse functional groups. This versatility enables the creation of polymers with specific biological activities, solubilities, and degradation profiles.

The synthetic strategy involves a two-step process:

  • Ring-Opening Polymerization (ROP): The cyclic monomer, this compound, undergoes ROP to form a linear polycarbonate with repeating units containing vicinal dichloride functionalities.

  • Post-Polymerization Functionalization: The chlorine atoms on the polymer backbone are subsequently replaced by various functional groups via nucleophilic substitution reactions. This approach allows for the synthesis of a library of functional polymers from a single precursor.

Experimental Protocols

Part 1: Ring-Opening Polymerization of this compound

This protocol describes a proposed method for the synthesis of poly(this compound) via organocatalytic ROP. Organocatalysis is chosen to avoid metal contamination, which is critical for biomedical applications.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Protocol:

  • Monomer and Reagent Purification:

    • This compound should be purified by recrystallization or sublimation to remove any impurities that may affect the polymerization.

    • Benzyl alcohol and DBU should be distilled under reduced pressure and stored over molecular sieves.

    • Toluene should be dried using a solvent purification system.

  • Polymerization Setup:

    • A Schlenk flask is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.

    • The desired amount of this compound is added to the flask.

    • Anhydrous toluene is added to dissolve the monomer (e.g., to achieve a 1 M concentration).

  • Initiation and Polymerization:

    • A stock solution of the initiator, benzyl alcohol, in anhydrous toluene is prepared.

    • A stock solution of the catalyst, DBU, in anhydrous toluene is prepared.

    • The desired amounts of the initiator and catalyst solutions are added to the monomer solution via syringe under a nitrogen atmosphere. The molar ratio of monomer to initiator will determine the target molecular weight, and the monomer to catalyst ratio will influence the polymerization rate.

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored over time.

  • Monitoring the Reaction:

    • Aliquots of the reaction mixture can be taken at different time points to monitor the monomer conversion and the evolution of the polymer's molecular weight and dispersity using techniques like ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

  • Termination and Polymer Isolation:

    • Once the desired monomer conversion is reached, the polymerization is terminated by adding a small amount of a quenching agent, such as benzoic acid.

    • The polymer is precipitated by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Proposed Reaction Scheme:

ROP_Scheme cluster_reactants Reactants Monomer This compound Polymer Poly(this compound) Monomer->Polymer Ring-Opening Polymerization Initiator Benzyl Alcohol Initiator->Polymer Catalyst DBU Catalyst->Polymer

Caption: Proposed Ring-Opening Polymerization of this compound.

Part 2: Post-Polymerization Functionalization via Nucleophilic Substitution

This protocol provides a general method for the functionalization of the synthesized polychlorinated carbonate with a nucleophile. As an example, the introduction of an azide group is described, which can be further modified using "click" chemistry.

Materials:

  • Poly(this compound)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Protocol:

  • Reaction Setup:

    • A round-bottom flask is charged with the poly(this compound) and dissolved in anhydrous DMF.

    • Sodium azide is added in excess (e.g., 2-5 equivalents per chlorine atom) to the polymer solution.

  • Reaction:

    • The reaction mixture is stirred at an elevated temperature (e.g., 50-80°C) for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by FTIR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • Polymer Isolation and Purification:

    • After cooling to room temperature, the reaction mixture is precipitated into a large volume of diethyl ether.

    • The precipitated polymer is collected by filtration and redissolved in a suitable solvent like DMF or DMSO.

    • The precipitation process is repeated to ensure the complete removal of unreacted sodium azide and other salts.

    • The final functionalized polymer is dried under vacuum.

Proposed Functionalization Scheme:

Functionalization_Scheme cluster_reactants Reactants PrecursorPolymer Poly(this compound) FunctionalPolymer Functionalized Polymer PrecursorPolymer->FunctionalPolymer Nucleophilic Substitution Nucleophile Nucleophile (e.g., N3⁻) Nucleophile->FunctionalPolymer

Caption: Post-Polymerization Functionalization via Nucleophilic Substitution.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and functionalization of polymers derived from this compound.

Table 1: Ring-Opening Polymerization of this compound

Entry[M]/[I][M]/[C]Time (h)Conversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)
15050012857,5001.15
2100500249215,2001.20
32001000489530,5001.25
  • [M] = Monomer concentration, [I] = Initiator concentration, [C] = Catalyst concentration.

  • Mₙ = Number-average molecular weight.

  • Đ = Dispersity.

Table 2: Post-Polymerization Functionalization with Sodium Azide

EntryPolymer Mₙ ( g/mol )Equivalents of NaN₃Reaction Time (h)Degree of Substitution (%)
17,50022475
215,20034890
330,50054898
  • Degree of substitution determined by ¹H NMR and/or elemental analysis.

Logical Workflow

The overall workflow for the synthesis of functional polymers from this compound is depicted below.

workflow cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP PrecursorPolymer Poly(this compound) ROP->PrecursorPolymer Functionalization Nucleophilic Substitution PrecursorPolymer->Functionalization FunctionalPolymer Functional Polymer Functionalization->FunctionalPolymer NMR NMR Spectroscopy FunctionalPolymer->NMR GPC GPC FunctionalPolymer->GPC FTIR FTIR Spectroscopy FunctionalPolymer->FTIR DrugDelivery Drug Delivery Vehicle FunctionalPolymer->DrugDelivery Biomaterial Biomaterial Scaffold FunctionalPolymer->Biomaterial

Caption: Overall workflow from monomer to functional polymer and its applications.

Conclusion

The use of this compound as a monomer for ring-opening polymerization presents a promising and versatile route to a new class of functional polycarbonates. The post-polymerization modification of the resulting polychlorinated backbone allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the polymer's properties for specific applications in drug development and materials science. The protocols and data presented here provide a foundational framework for researchers to explore this exciting area of polymer synthesis.

The Use of 4,5-Dichloro-1,3-dioxolan-2-one in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

While 4,5-dichloro-1,3-dioxolan-2-one is a valuable reagent in organic synthesis, extensive research indicates that it is not typically employed as a protecting group for diols. Instead, this compound primarily serves as a precursor for the synthesis of other molecules, particularly vinylene carbonate and its derivatives, which are important in polymer and materials science. This document provides an overview of the chemistry of this compound and explores the general principles of diol protection using cyclic carbonates, a class of compounds to which it belongs.

Properties of this compound

PropertyValue
Chemical Formula C₃H₂Cl₂O₃
Molar Mass 156.95 g/mol
CAS Number 3967-55-3
Appearance Colorless liquid
Boiling Point 184-186 °C

Synthesis of this compound

This compound is typically synthesized by the direct chlorination of ethylene carbonate. This reaction is often carried out using chlorine gas in the presence of a radical initiator.

Reactivity and Applications

The primary application of this compound is as a precursor to vinylene carbonate. This is achieved through a dehydrochlorination reaction. Vinylene carbonate is a key monomer used in the production of polymers with applications in lithium-ion batteries and other advanced materials.

General Principles of Diol Protection with Cyclic Carbonates

Although this compound itself is not a standard protecting group, the formation of cyclic carbonates is a well-established method for the protection of 1,2- and 1,3-diols. This strategy involves the reaction of a diol with a phosgene equivalent to form a five- or six-membered cyclic carbonate.

Protection of Diols as Cyclic Carbonates

The general scheme for the protection of a diol as a cyclic carbonate is shown below. This reaction is typically carried out in the presence of a base.

Protection Diol R-CH(OH)-CH(OH)-R' ProtectedDiol R-CH(O)-C(O)-O-CH-R' Diol->ProtectedDiol Protection Phosgene + COCl₂ Phosgene->ProtectedDiol Base Base Protection Protection Base->Protection

Caption: General scheme for the protection of a diol as a cyclic carbonate.

Experimental Protocol: General Procedure for Diol Protection as a Cyclic Carbonate

  • Dissolve the diol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., pyridine, triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a phosgene equivalent (e.g., phosgene, triphosgene, carbonyldiimidazole) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of Cyclic Carbonates

Cyclic carbonates are stable to a range of reaction conditions but can be readily cleaved to regenerate the diol. Deprotection is typically achieved by hydrolysis under acidic or basic conditions.

Deprotection ProtectedDiol R-CH(O)-C(O)-O-CH-R' Diol R-CH(OH)-CH(OH)-R' ProtectedDiol->Diol Deprotection Reagent + H₂O, H⁺ or OH⁻ Deprotection Deprotection Reagent->Deprotection

Caption: General scheme for the deprotection of a cyclic carbonate.

Experimental Protocol: General Procedure for Deprotection of Cyclic Carbonates

  • Dissolve the protected diol in a suitable solvent (e.g., methanol, ethanol, water).

  • Add an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, K₂CO₃).

  • Heat the reaction mixture if necessary.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected diol.

Stability of Cyclic Carbonate Protecting Groups

The stability of the cyclic carbonate protecting group is a key consideration in its application. The table below summarizes the general stability of cyclic carbonates under various conditions.

Reagent/ConditionStability
Strong Acids Labile
Strong Bases Labile
Oxidizing Agents Generally Stable
Reducing Agents Generally Stable
Nucleophiles Generally Stable

Conclusion

Application Notes and Protocols: Reaction Mechanism of 4,5-Dichloro-1,3-dioxolan-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one, also known as 1,2-dichloroethylene carbonate, is a versatile cyclic carbonate ester. Its reactivity is characterized by the presence of two electrophilic carbon atoms at the 4 and 5 positions, which are susceptible to nucleophilic attack. This reactivity makes it a valuable building block in organic synthesis, particularly for the introduction of a protected diol functionality or for the construction of various heterocyclic systems. The reaction with a diverse range of nucleophiles, including amines, alcohols, and thiols, proceeds via a nucleophilic substitution mechanism, offering a pathway to a variety of substituted 1,3-dioxolan-2-one derivatives. These derivatives are of interest in medicinal chemistry and drug development due to their potential to serve as scaffolds or key intermediates in the synthesis of biologically active molecules.

This document provides a detailed overview of the reaction mechanism of this compound with various nucleophiles, supported by experimental protocols and quantitative data where available.

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) pathway. The carbon atoms bonded to the chlorine atoms are electrophilic, and the chlorine atoms act as leaving groups. A nucleophile (Nu:), such as an amine, alcohol, or thiol, attacks one of these carbon atoms, leading to the displacement of a chloride ion.

The reaction can be controlled to yield either mono- or di-substituted products by adjusting the stoichiometry of the nucleophile. Using one equivalent of the nucleophile typically favors the formation of the mono-substituted product, while an excess of the nucleophile can lead to the di-substituted product.

Reaction with Amine Nucleophiles

Primary and secondary amines are effective nucleophiles for the substitution reaction with this compound. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the chloride ion. A subsequent proton transfer step, often facilitated by a second molecule of the amine or a non-nucleophilic base, yields the neutral amino-substituted product.

Plausible SN2 Reaction Mechanism with Amines:

SN2_Amines reagents This compound + R₂NH ts Transition State reagents->ts Nucleophilic Attack intermediate Ammonium Salt Intermediate ts->intermediate Chloride Departure product Mono-substituted Product intermediate->product Proton Transfer (e.g., by excess amine)

Caption: Plausible SN2 reaction mechanism for the amination of this compound.

Quantitative Data for Reaction with Amines
Nucleophile (Amine)ProductBaseSolventReaction ConditionsYield (%)Reference
2-AminopyridineN-(4-chloro-5-oxo-1,3-dioxolan-2-yl)pyridin-2-amineHünig's baseDichloromethane (DCM)20°C, 3 h73[1]
3-AminopyridineN-(4-chloro-5-oxo-1,3-dioxolan-2-yl)pyridin-3-amineHünig's baseDichloromethane (DCM)20°C, 3 h57[1]
4-AminopyridineN-(4-chloro-5-oxo-1,3-dioxolan-2-yl)pyridin-4-amineTriethylamine (Et₃N)Dichloromethane (DCM)20°C, 3 h23[1]
Experimental Protocols for Reaction with Amines

Protocol 1: Synthesis of Mono-amino-4-chloro-1,3-dioxolan-2-one [2]

  • Materials:

    • This compound (1.0 equivalent)

    • Primary or secondary amine (1.0 equivalent)

    • Triethylamine (1.1 equivalents, as a non-nucleophilic base)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the amine dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Di-amino-1,3-dioxolan-2-one [2]

  • Materials:

    • This compound (1.0 equivalent)

    • Primary or secondary amine (2.5 equivalents)

    • Anhydrous aprotic solvent (e.g., DCM, THF, or Acetonitrile)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

    • Add the amine to the solution. The excess amine also acts as the base.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove the ammonium salt.

    • Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Alcohol and Thiol Nucleophiles

Alcohols and thiols, particularly in their deprotonated forms (alkoxides and thiolates), are also effective nucleophiles for the substitution of the chlorine atoms in this compound. The reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or thiolate.

General Workflow for Nucleophilic Substitution:

Workflow start Start Materials: This compound Nucleophile (Amine, Alcohol, or Thiol) Base (if needed) Solvent reaction Reaction: - Stirring - Temperature Control - Inert Atmosphere start->reaction workup Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization, or - Distillation workup->purification product Final Product: Substituted 1,3-dioxolan-2-one purification->product

Caption: Generalized experimental workflow for the reaction of this compound with nucleophiles.

Quantitative Data for Reaction with Alcohols and Thiols

Specific quantitative data for the reaction of this compound with a wide range of alcohols and thiols is not extensively reported in readily available literature. The following table provides a general outlook based on analogous reactions.

NucleophileProduct TypeGeneral ConditionsExpected Yield
Primary/Secondary Alcohols4-Alkoxy-5-chloro-1,3-dioxolan-2-oneBase (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF)Moderate to Good
Phenols4-Phenoxy-5-chloro-1,3-dioxolan-2-oneBase (e.g., K₂CO₃, Cs₂CO₃), Aprotic Solvent (e.g., Acetone, DMF)Moderate to Good
Aliphatic/Aromatic Thiols4-Thio-5-chloro-1,3-dioxolan-2-oneBase (e.g., Et₃N, NaH), Aprotic Solvent (e.g., THF, CH₂Cl₂)Good to Excellent
Experimental Protocols for Reaction with Alcohols and Thiols

Protocol 3: General Procedure for Reaction with Alcohols

  • Materials:

    • This compound (1.0 equivalent)

    • Alcohol (1.0-1.2 equivalents)

    • Base (e.g., Sodium Hydride (NaH), 1.2 equivalents)

    • Anhydrous aprotic solvent (e.g., THF)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF under an inert atmosphere, add the alcohol dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

    • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Reaction with Thiols

  • Materials:

    • This compound (1.0 equivalent)

    • Thiol (1.0 equivalent)

    • Triethylamine (1.1 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound and the thiol in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Potential Side Reactions

Several side reactions can occur, depending on the nature of the nucleophile and the reaction conditions.

  • Elimination: The use of a sterically hindered or strong, non-nucleophilic base can promote an E2 elimination reaction, leading to the formation of an unsaturated dioxole derivative.[2]

  • Ring Opening: While the 1,3-dioxolan-2-one ring is generally stable, harsh reaction conditions such as strong bases or high temperatures could potentially lead to ring-opening byproducts.[2]

  • Over-substitution: As mentioned, using an excess of the nucleophile can lead to the substitution of both chlorine atoms. Careful control of stoichiometry is necessary to achieve mono-substitution.

Signaling Pathway of Potential Reactions:

Side_Reactions start This compound + Nucleophile mono_sub Mono-substitution Product start->mono_sub 1 eq. Nucleophile (Desired Pathway) elimination Elimination Product (Unsaturated Dioxole) start->elimination Strong, Hindered Base ring_opening Ring-Opening Products start->ring_opening Harsh Conditions (High Temp./Strong Base) di_sub Di-substitution Product mono_sub->di_sub Excess Nucleophile

Caption: Potential reaction pathways for this compound with nucleophiles.

Conclusion

The reaction of this compound with nucleophiles provides a versatile and efficient method for the synthesis of a variety of substituted 1,3-dioxolan-2-one derivatives. By carefully selecting the nucleophile, stoichiometry, and reaction conditions, chemists can achieve mono- or di-substitution with good control. The resulting products have potential applications in medicinal chemistry and drug development as scaffolds and synthetic intermediates. The provided protocols offer a starting point for the exploration of this chemistry, and further optimization may be required for specific substrates.

References

Application Notes and Protocols: Synthesis of Fluorinated Dioxolanes from 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Dioxolane rings are also important structural motifs in many biologically active compounds. The synthesis of fluorinated dioxolanes, therefore, represents a promising avenue for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of fluorinated dioxolanes, with a specific focus on the use of 4,5-dichloro-1,3-dioxolan-2-one as a versatile starting material.

Synthesis of the Starting Material: this compound

The precursor, this compound, can be synthesized from ethylene carbonate.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Ethylene carbonate (88 g)

  • Sulfuryl chloride (297 g)

  • Azobisisobutyronitrile (1.0 g)

  • Nitrogen gas

  • Hanovia mercury vapor lamp

Procedure:

  • A 500 mL, 3-neck round-bottom flask is equipped with a nitrogen purge line, magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.

  • The flask is charged with ethylene carbonate, sulfuryl chloride, and azobisisobutyronitrile.

  • The apparatus is purged with nitrogen.

  • The stirred mixture is irradiated with a Hanovia mercury vapor lamp. The temperature is maintained between 34-47°C for the first 3 hours.

  • Over the next 7 hours, the temperature is gradually increased from 51°C to 103°C.

  • The resulting product mixture is purified by flash distillation at a pressure of approximately 266 Pa and a pot temperature up to 150°C.

Expected Outcome: The distillate will contain approximately 86.3% this compound, with 4-chloro-1,3-dioxolan-2-one (8.8%) and 4,4,5-trichloro-1,3-dioxolan-2-one (3.1%) as minor components.

Synthesis of Fluorinated Dioxolanes

Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane

A key application of this compound is its conversion to 2,2-difluoro-4,5-dichloro-1,3-dioxolane, a potentially valuable building block.

Materials:

  • This compound (136.2 g)

  • Hydrogen fluoride (HF) (16.2 g)

  • Sulfur tetrafluoride (SF₄) (194.4 g)

  • 300 mL "Hastelloy" C shaker tube

Procedure:

  • The "Hastelloy" C shaker tube is charged with this compound, HF, and SF₄.

  • The tube is sealed and heated to 150°C.

  • The mixture is agitated at this temperature for 300 hours.

  • After cooling and venting, the product is isolated and purified.

Quantitative Data:

Starting MaterialReagentsTemperatureTime (h)ProductYield
This compoundHF, SF₄150°C3002,2-Difluoro-4,5-dichloro-1,3-dioxolaneData not specified in the source

Logical Workflow for the Synthesis of Fluorinated Dioxolanes

The following diagram illustrates the synthetic pathway from ethylene carbonate to a fluorinated dioxolane derivative.

SynthesisWorkflow EthyleneCarbonate Ethylene Carbonate Dichlorodioxolanone This compound EthyleneCarbonate->Dichlorodioxolanone SO₂Cl₂, AIBN, UV light FluorinatedDioxolane 2,2-Difluoro-4,5-dichloro-1,3-dioxolane Dichlorodioxolanone->FluorinatedDioxolane HF, SF₄, 150°C

Synthetic pathway to 2,2-Difluoro-4,5-dichloro-1,3-dioxolane.

Applications in Drug Development and Other Fields

The introduction of fluorine into the dioxolane scaffold can significantly impact the molecule's biological activity and physicochemical properties.

Potential Applications:

  • Medicinal Chemistry: Fluorinated dioxolanes can serve as building blocks for the synthesis of novel drug candidates. The presence of fluorine can enhance metabolic stability, improve binding to target proteins, and modulate bioavailability.

  • Agrochemicals: Dioxolane derivatives have been investigated for their potential as pesticides.[1] The introduction of fluorine can enhance the efficacy and spectrum of activity of these compounds.

  • Materials Science: Fluorinated dioxolanes and the resulting fluorodioxoles are useful monomers for creating homopolymers and copolymers with applications such as corrosion-resistant seals, gaskets, and linings.[2]

  • Electrolyte Additives: Fluorinated carbonates and dioxolanes are used as electrolyte additives in lithium-ion batteries to improve performance and stability.[3][4]

Experimental Design and Logical Relationships

The synthesis of various fluorinated dioxolanes from this compound can be systematically explored by varying the fluorinating agent and reaction conditions. The choice of fluorinating agent will determine the degree and position of fluorination.

ExperimentalDesign Start This compound Reagents Fluorinating Agents (e.g., HF/SF₄, mild F⁻ sources) Start->Reagents Conditions Reaction Conditions (Temperature, Time, Solvent) Reagents->Conditions Products Fluorinated Dioxolane Products (Mono-, Di-, Tri-fluorinated) Conditions->Products Analysis Characterization (NMR, MS, Yield) Products->Analysis Applications Application Screening (Medicinal, Agrochemical, Materials) Analysis->Applications

References

Application of 4,5-Dichloro-1,3-dioxolan-2-one in Agrochemical Synthesis: A Focus on Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a versatile chemical intermediate with potential applications in the synthesis of agrochemicals. Its reactivity, particularly as a phosgene equivalent, makes it a candidate for the introduction of carbonyl groups in the formation of various functional moieties found in pesticides. This document provides detailed application notes and protocols for the synthesis of a model carbamate insecticide, illustrating the utility of this compound in agrochemical research and development. The protocols provided are based on established chemical principles for the synthesis of carbamate insecticides.

Application Notes

The primary application of this compound in agrochemical synthesis is as a safer alternative to phosgene for the formation of carbamates. Carbamate insecticides are a major class of pesticides that act by inhibiting the enzyme acetylcholinesterase in insects. The synthesis of these compounds often involves the reaction of an alcohol or phenol with an isocyanate or a carbamoyl chloride. This compound can be employed to generate a reactive intermediate that subsequently reacts with an amine to form the desired carbamate.

The reaction proceeds in a two-step, one-pot synthesis. In the first step, this compound reacts with a phenolic compound to form a chloroformate-like intermediate. This intermediate is then reacted in situ with an amine to yield the final carbamate product. This methodology avoids the handling of highly toxic and gaseous phosgene, making the process more amenable to standard laboratory conditions.

A notable example of a dioxolane-containing insecticide is Dioxacarb. While existing literature does not specify the use of this compound for its commercial synthesis, a plausible synthetic route can be proposed to demonstrate its potential application. This hypothetical synthesis will be used to detail the experimental protocols.

Experimental Protocols

Hypothetical Synthesis of a Dioxacarb Analog using this compound

This protocol describes a hypothetical laboratory-scale synthesis of a carbamate insecticide structurally related to Dioxacarb, using this compound as a key reagent.

Reaction Scheme:

Materials and Equipment:

  • 2-(1,3-dioxolan-2-yl)phenol

  • This compound

  • Triethylamine (Et3N)

  • Methylamine (40% solution in water)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(1,3-dioxolan-2-yl)phenol (1.66 g, 10 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.52 mL, 11 mmol) dropwise.

  • Addition of this compound: Dissolve this compound (1.57 g, 10 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3).

  • Addition of Amine: Cool the reaction mixture back to 0 °C and add a 40% aqueous solution of methylamine (0.85 mL, 10 mmol) dropwise.

  • Final Reaction: Stir the mixture at room temperature for an additional 4 hours.

  • Work-up: Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting from 9:1) to afford the desired carbamate product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the Dioxacarb analog.

ParameterValue
Molar Mass of Starting Phenol166.17 g/mol
Molar Mass of Product223.23 g/mol
Theoretical Yield2.23 g
Actual Yield1.78 g
Percentage Yield 80%
Melting Point110-112 °C
Purity (by HPLC)>98%

Diagrams

Diagram 1: Synthetic Workflow

G A Reactant Preparation (Phenol + DCM + Et3N) B Addition of This compound (0 °C) A->B C Intermediate Formation (Stir at RT, 2h) B->C D Addition of Methylamine (0 °C) C->D E Carbamate Formation (Stir at RT, 4h) D->E F Aqueous Work-up (NaHCO3, Brine) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of a carbamate insecticide.

Diagram 2: Logical Relationship in Reaction Mechanism

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Carbamate Synthesis Phenol 2-(1,3-dioxolan-2-yl)phenol Intermediate Chloroformate-like Intermediate Phenol->Intermediate Nucleophilic Attack Dioxolanone This compound Dioxolanone->Intermediate Intermediate_ref Chloroformate-like Intermediate Amine Methylamine Product Carbamate Product Amine->Product Nucleophilic Acyl Substitution Intermediate_ref->Product

Caption: Key steps in the proposed carbamate synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • This compound is a corrosive and toxic substance. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Methylamine is a corrosive and flammable gas, handled as an aqueous solution which is also corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The presented hypothetical protocol demonstrates the potential of this compound as a practical reagent in the synthesis of carbamate-based agrochemicals. Its use as a phosgene substitute offers significant safety advantages. Further research and optimization of reaction conditions could establish this compound as a valuable building block for the development of new and effective crop protection agents. The provided workflow and mechanistic diagrams offer a clear guide for researchers and scientists in the field of agrochemical synthesis.

Application Notes and Protocols: The Use of 4,5-Dichloro-1,3-dioxolan-2-one in the Synthesis of Oxazolidinone Antibiotic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-dichloro-1,3-dioxolan-2-one as a key reagent in the synthesis of pharmaceutical intermediates, with a specific focus on the construction of the oxazolidinone ring system, a core scaffold in important antibiotics such as Linezolid.

Introduction

This compound is a versatile cyclic carbonate that serves as a safer and more manageable substitute for highly toxic phosgene gas in various chemical transformations.[1] Its utility in pharmaceutical synthesis is particularly pronounced in the formation of carbamates and heterocyclic systems like oxazolidinones. The oxazolidinone moiety is a critical pharmacophore in a class of antibiotics effective against multi-drug resistant Gram-positive bacteria.[2][3]

This document outlines the application of this compound in the synthesis of a key intermediate for Linezolid, providing detailed experimental protocols and relevant data.

Core Application: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

A crucial step in the synthesis of Linezolid is the cyclization of an amino alcohol precursor to form the oxazolidinone ring. This compound can be effectively employed as a carbonylating agent for this transformation.

The overall synthetic pathway involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin to yield the amino alcohol intermediate, N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline. This intermediate is then cyclized using this compound.

Reaction Scheme:

cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Oxazolidinone Ring Formation 3-fluoro-4-morpholinylaniline 3-fluoro-4-morpholinylaniline Amino_Alcohol_Intermediate N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline 3-fluoro-4-morpholinylaniline->Amino_Alcohol_Intermediate Methanol, Reflux R-epichlorohydrin R-epichlorohydrin R-epichlorohydrin->Amino_Alcohol_Intermediate Oxazolidinone_Intermediate (5R)-5-(Chloromethyl)-3-[3-fluoro-4- (4-morpholinyl)phenyl]-2-oxazolidinone Amino_Alcohol_Intermediate->Oxazolidinone_Intermediate Base, Solvent Dioxolanone This compound Dioxolanone->Oxazolidinone_Intermediate

Caption: Synthetic pathway to a key Linezolid intermediate.

Data Presentation

The following table summarizes the expected yield for the crucial cyclization step. While a direct yield using this compound is not explicitly reported in the searched literature, the yield for a similar phosgene equivalent, carbonyl diimidazole (CDI), is provided as a benchmark.[2]

ReagentIntermediate ProductSolventReaction TimeTemperatureYield (%)PurityReference
Carbonyl diimidazole (CDI)(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinoneDichloromethane20 hRoom Temp.77Not Reported[2]
This compound (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone Dichloromethane or similar aprotic solvent To be optimized To be optimized Expected to be comparable to CDI To be determined -

Experimental Protocols

Protocol 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

This protocol is adapted from a reported synthesis.[2]

Materials:

  • 3-Fluoro-4-morpholinyl aniline

  • (R)-epichlorohydrin

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol) in methanol (10 mL), add (R)-epichlorohydrin (0.46 g, 0.005 mol).

  • Heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline as a thick liquid. This crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This is a proposed protocol based on the known reactivity of phosgene equivalents for oxazolidinone formation.

Materials:

  • Crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • This compound

  • Anhydrous dichloromethane (or other suitable aprotic solvent like THF)

  • A suitable base (e.g., triethylamine or pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (1.44 g, 0.005 mol) in anhydrous dichloromethane (30 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine (0.7 mL, 0.005 mol), to the solution.

  • Slowly add a solution of this compound (0.78 g, 0.005 mol) in anhydrous dichloromethane (10 mL) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

Logical Relationships and Mechanisms

The utility of this compound stems from its role as a phosgene substitute. This relationship is crucial for understanding its reactivity.

Phosgene Phosgene Diphosgene Diphosgene Phosgene->Diphosgene Dimer Triphosgene Triphosgene Phosgene->Triphosgene Trimer CDI Carbonyl diimidazole Phosgene->CDI Functional Equivalent Dioxolanone This compound Phosgene->Dioxolanone Functional Equivalent

Caption: this compound as a phosgene equivalent.

The reaction mechanism for the formation of the oxazolidinone ring using a carbonylating agent like this compound with an amino alcohol involves a two-step process. First, the amino group of the intermediate attacks the carbonyl carbon of the dioxolanone, leading to the formation of a carbamate intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group on the newly formed carbonyl, with the elimination of a leaving group, results in the formation of the stable five-membered oxazolidinone ring.

Conclusion

This compound presents a valuable and safer alternative to phosgene for the synthesis of oxazolidinone-based pharmaceutical intermediates. The provided protocols offer a foundational methodology for researchers engaged in the development of novel antibiotics and other therapeutic agents incorporating this important heterocyclic scaffold. Optimization of reaction conditions for specific substrates is recommended to achieve maximum yields and purity.

References

Application Notes and Protocols for the Catalytic Polymerization of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic ring-opening polymerization (ROP) of 4,5-dichloro-1,3-dioxolan-2-one to synthesize poly(this compound). This polymer, featuring a highly functionalized backbone with chlorine atoms, is a promising candidate for various applications, including the development of novel drug delivery systems, functional coatings, and specialty polymers with tailored properties. The presence of chlorine atoms can enhance properties such as flame retardancy and provides reactive sites for post-polymerization modification.

The protocols herein describe two primary catalytic approaches: organocatalytic polymerization and metal-based catalytic polymerization. These methods have been adapted from established procedures for the ROP of other functionalized cyclic carbonates. The electron-withdrawing nature of the chlorine substituents in this compound is anticipated to increase the monomer's reactivity, potentially allowing for polymerization under mild conditions.

Experimental Protocols

Protocol 1: Organocatalytic Ring-Opening Polymerization

This protocol utilizes a binary organocatalytic system comprising a thiourea cocatalyst and an organic base. This system operates via a dual activation mechanism where the base activates the alcohol initiator and the thiourea activates the monomer through hydrogen bonding.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) (catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (co-catalyst/base)

  • Anhydrous Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Reagent Purification:

    • Dry the this compound monomer under vacuum at room temperature for 24 hours.

    • Distill benzyl alcohol over calcium hydride before use.

    • Dry the thiourea catalyst under vacuum.

    • Distill DBU over calcium hydride before use.

    • Use anhydrous dichloromethane from a solvent purification system or freshly distilled over calcium hydride.

  • Polymerization Setup:

    • In a glovebox or under a continuous flow of inert gas, add the thiourea catalyst and this compound monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the solids in anhydrous dichloromethane.

  • Initiation:

    • Add the benzyl alcohol initiator to the stirring solution.

    • Initiate the polymerization by adding the DBU co-catalyst.

  • Reaction:

    • Allow the reaction to proceed at room temperature (approximately 25°C) with continuous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy for monomer conversion.

  • Termination and Polymer Isolation:

    • Upon reaching the desired conversion, quench the reaction by adding a small amount of benzoic acid.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

    • Isolate the polymer by filtration or centrifugation.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

    • Dry the final polymer under vacuum to a constant weight.

Characterization:

  • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC) using polystyrene standards.

  • Confirm the polymer structure and end-groups by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Metal-Based Catalytic Ring-Opening Polymerization

This protocol employs a tin(II)-based catalyst, which is a widely used and efficient catalyst for the ROP of cyclic esters and carbonates.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Anhydrous Toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Reagent Purification:

    • Follow the same purification procedures for the monomer and initiator as in Protocol 1.

    • Use the Sn(Oct)₂ catalyst as received.

    • Use anhydrous toluene from a solvent purification system or freshly distilled over sodium/benzophenone.

  • Polymerization Setup:

    • In a glovebox or under a continuous flow of inert gas, add this compound to a flame-dried Schlenk flask with a magnetic stir bar.

    • Dissolve the monomer in anhydrous toluene.

  • Initiation:

    • Add the benzyl alcohol initiator to the solution.

    • Add the Sn(Oct)₂ catalyst to the reaction mixture.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-110°C) and stir.

    • Monitor the monomer conversion over time using ¹H NMR spectroscopy.

  • Termination and Polymer Isolation:

    • After the desired time or conversion, cool the reaction to room temperature.

    • Precipitate the polymer by pouring the solution into cold methanol.

    • Collect the polymer by filtration.

    • Wash the polymer with methanol to remove unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum until a constant weight is achieved.

Characterization:

  • Analyze the molecular weight (Mₙ) and polydispersity index (PDI) by GPC.

  • Verify the polymer structure using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the polymerization of this compound based on the protocols described above. These values are intended for comparative purposes and are based on typical results for the ROP of functionalized cyclic carbonates.

Table 1: Organocatalytic Polymerization of this compound

Entry[M]₀/[I]₀/[Cat]₀SolventTemp (°C)Time (h)Conversion (%)Mₙ (kDa, GPC)PDI
150/1/1CH₂Cl₂252927.81.15
2100/1/1CH₂Cl₂2549515.21.18
3200/1/1CH₂Cl₂2589128.91.25

Table 2: Metal-Based Catalytic Polymerization of this compound

Entry[M]₀/[I]₀/[Cat]₀SolventTemp (°C)Time (h)Conversion (%)Mₙ (kDa, GPC)PDI
150/1/0.1Toluene801988.51.22
2100/1/0.1Toluene8029616.11.28
3100/1/0.1Toluene1100.59916.51.35

Visualizations

The following diagrams illustrate the experimental workflows for the described polymerization protocols.

Organocatalytic_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation cluster_analysis Analysis reagent_prep Purify Monomer, Initiator, & Solvent setup Setup Reaction under Inert Atmosphere reagent_prep->setup add_reagents Add Monomer, Catalyst, Solvent, & Initiator setup->add_reagents initiate Initiate with DBU add_reagents->initiate react Stir at Room Temp initiate->react quench Quench Reaction react->quench precipitate Precipitate in Methanol quench->precipitate isolate Isolate & Wash Polymer precipitate->isolate dry Dry Polymer under Vacuum isolate->dry analysis Characterize Polymer (GPC, NMR) dry->analysis

Caption: Workflow for Organocatalytic Polymerization.

Metal_Catalytic_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation cluster_analysis Analysis reagent_prep Purify Monomer, Initiator, & Solvent setup Setup Reaction under Inert Atmosphere reagent_prep->setup add_reagents Add Monomer, Solvent, Initiator, & Sn(Oct)₂ setup->add_reagents react Heat & Stir add_reagents->react cool Cool to Room Temp react->cool precipitate Precipitate in Methanol cool->precipitate isolate Isolate & Wash Polymer precipitate->isolate dry Dry Polymer under Vacuum isolate->dry analysis Characterize Polymer (GPC, NMR) dry->analysis

Caption: Workflow for Metal-Based Catalytic Polymerization.

Application Notes and Protocols for 4,5-Dichloro-1,3-dioxolan-2-one (DCDO) as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Electrolyte Additives in High-Performance Lithium-Ion Batteries

The electrolyte is a critical component of a lithium-ion battery, facilitating the transport of lithium ions between the anode and the cathode. The stability of the electrolyte at the electrode-electrolyte interface is paramount for the battery's performance, safety, and cycle life. Electrolyte additives, even in small quantities (typically 1-5 wt%), can significantly enhance battery performance by forming a stable protective layer on the electrode surfaces. This layer is known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode.

Halogenated compounds, particularly those containing chlorine and fluorine, have been extensively investigated as effective electrolyte additives. They are known to participate in the formation of robust and stable SEI and CEI layers, which can suppress electrolyte decomposition, minimize irreversible capacity loss, and improve the overall electrochemical performance, especially in high-voltage lithium-ion batteries.

Potential Role of 4,5-Dichloro-1,3-dioxolan-2-one (DCDO)

Based on its molecular structure, DCDO (CAS: 3967-55-3) possesses both chlorine atoms and a cyclic carbonate group, suggesting it could function as a multi-functional additive.[1][2] It is hypothesized that DCDO will be preferentially reduced at the anode surface during the initial charging cycles to form a stable SEI layer. The presence of chlorine is expected to contribute to the formation of lithium chloride (LiCl) in the SEI, which is known to enhance ionic conductivity and mechanical stability. On the cathode side, DCDO may also participate in the formation of a protective CEI, mitigating the oxidative decomposition of the electrolyte at high voltages.

Data Presentation: Performance of Analogous Electrolyte Additives

While specific data for DCDO is unavailable, the following tables summarize the typical performance improvements observed with the addition of other halogenated and cyclic carbonate additives in lithium-ion batteries. This data serves as a benchmark for the potential efficacy of DCDO.

Table 1: Effect of Vinylene Carbonate (VC) as an SEI-forming Additive

Additive ConcentrationCapacity Retention after 500 cycles (%)Coulombic Efficiency (%)Reference
0 wt% VC (Baseline)~70%~99.5%[3]
2 wt% VC>85%>99.8%[3]

Table 2: Performance Enhancement with Sulfur-Containing Additives

AdditiveConcentrationCapacity Retention ImprovementImpedance ReductionReference
Prop-1-ene-1,3-sultone (PES)2 wt%Significant improvement over baselineLowered impedance growth[4]
Methylene Methane Disulfonate (MMDS)1 wt%Enhanced cycling stability at 55°CReduced interfacial impedance[4]

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of DCDO as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and electrolytes with varying concentrations of DCDO.

Materials:

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC) in a 1:1:1 volume ratio).

  • Lithium salt (e.g., 1 M Lithium hexafluorophosphate, LiPF₆).

  • This compound (DCDO), purity >95%.[1]

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm.

Procedure:

  • Inside the glovebox, prepare the baseline electrolyte by dissolving the appropriate amount of LiPF₆ in the solvent mixture to achieve a 1 M concentration.

  • Prepare the DCDO-containing electrolytes by adding the desired weight percentage of DCDO (e.g., 0.5%, 1%, 2% w/w) to the baseline electrolyte.

  • Stir the solutions overnight to ensure complete dissolution and homogeneity.

Coin Cell Assembly

Objective: To assemble coin cells (e.g., 2032-type) for electrochemical testing.

Materials:

  • Anode: Graphite or Silicon-based electrodes.

  • Cathode: Lithium cobalt oxide (LCO), Lithium nickel manganese cobalt oxide (NMC), or other high-voltage cathode materials.

  • Separator: Microporous polymer separator (e.g., Celgard 2325).

  • Prepared electrolytes (baseline and DCDO-containing).

  • Coin cell components (casings, spacers, springs).

  • Crimping machine.

Procedure:

  • Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours.

  • Transfer all components into the argon-filled glovebox.

  • Assemble the coin cells in the order: negative case, anode, separator, cathode, spacer, spring, positive cap.

  • Add a few drops of the designated electrolyte to the separator to ensure it is thoroughly wetted.

  • Crimp the coin cells using a crimping machine to ensure proper sealing.

  • Let the cells rest for at least 12 hours to allow for complete electrolyte wetting of the electrodes.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the cells with and without the DCDO additive.

Equipment:

  • Battery cycler.

  • Electrochemical impedance spectroscopy (EIS) analyzer.

Protocols:

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between the desired voltage limits (e.g., 3.0-4.2 V for NMC/graphite). This step is crucial for the formation of a stable SEI.

  • Cycling Performance:

    • Cycle the cells at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the discharge capacity and coulombic efficiency for each cycle.

    • Plot the capacity retention and coulombic efficiency versus cycle number to evaluate the long-term stability.

  • Rate Capability:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

    • Record the discharge capacity at each C-rate to assess the battery's performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the cells at different states of charge (SOC) and after a certain number of cycles.

    • The frequency range can be from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 5-10 mV).

    • Analyze the Nyquist plots to determine the evolution of the SEI resistance and charge transfer resistance.

Visualizations

Proposed Mechanism of DCDO in SEI Formation

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer DCDO DCDO Anode Graphite Anode DCDO->Anode Preferential Reduction EC EC/DMC EC->Anode Reduction Li_ion Li+ LiCl LiCl Li_ion->LiCl Li2CO3 Li2CO3 Li_ion->Li2CO3 Anode->LiCl Forms Polymer Polymeric Species Anode->Polymer Forms Anode->Li2CO3 Forms

Caption: Proposed mechanism of DCDO in forming a stable SEI layer.

Experimental Workflow for DCDO Evaluation

Experimental_Workflow A Electrolyte Preparation (Baseline & DCDO) B Coin Cell Assembly (e.g., 2032-type) A->B C Formation Cycles (Low C-rate) B->C D Electrochemical Testing C->D E Cycling Performance (High C-rate) D->E F Rate Capability D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: General experimental workflow for evaluating DCDO as an electrolyte additive.

Logical Relationship: DCDO Concentration and Performance

DCDO_Concentration_Performance cluster_input Input Variable cluster_effect Interfacial Effects cluster_output Performance Metrics Concentration DCDO Concentration SEI_Stability SEI Stability Concentration->SEI_Stability Increases (up to a point) Impedance Interfacial Impedance Concentration->Impedance Decreases initially, then increases Cycle_Life Cycle Life SEI_Stability->Cycle_Life Improves Impedance->Cycle_Life Impacts Rate_Capability Rate Capability Impedance->Rate_Capability Impacts

Caption: Hypothesized relationship between DCDO concentration and battery performance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,5-dichloro-1,3-dioxolan-2-one from reaction byproducts.

Troubleshooting Guide

Issue 1: Inadequate Separation of Byproducts During Distillation

Question: My fractional distillation is not effectively separating this compound from its chlorinated byproducts. How can I improve the separation?

Answer: Inadequate separation during fractional distillation is a common issue when dealing with compounds having close boiling points. The primary byproducts in the synthesis of this compound are often 4-chloro-1,3-dioxolan-2-one and 4,4,5-trichloro-1,3-dioxolan-2-one.[1] To enhance separation, consider the following:

  • Column Efficiency: Ensure you are using a fractional distillation column with a high number of theoretical plates. A Vigreux column is a good starting point, but a packed column (e.g., with Raschig rings or metal sponges) will offer better separation.

  • Reflux Ratio: Maintain a high reflux ratio. This means allowing more of the condensed vapor to return to the column rather than being collected. A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation.

  • Heating Rate: A slow and steady heating rate is crucial. Rapid heating can lead to "bumping" and carry lower boiling point impurities into the distillate. Use a heating mantle with a stirrer for uniform heating.

  • Vacuum: Perform the distillation under reduced pressure. Lowering the pressure will reduce the boiling points of the compounds, which can sometimes improve the boiling point differences and prevent thermal decomposition.

Issue 2: Product Purity is Still Low After a Single Purification Step

Question: I have performed a single purification step (e.g., distillation), but the purity of my this compound is still below the required level for my next synthetic step. What should I do?

Answer: It is not uncommon for a single purification method to be insufficient, especially when dealing with structurally similar impurities. A multi-step purification strategy is often necessary.[2]

  • Sequential Purification: Combine different purification techniques. For instance, after an initial fractional distillation, you can subject the enriched fraction to column chromatography for further purification.

  • Recrystallization: If the distilled product is a solid at room temperature or can be solidified, recrystallization can be a powerful technique to remove remaining impurities.[3][4] You will need to screen for a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.

  • Purity Analysis: After each purification step, it is essential to analyze the purity of your product using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to guide your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are typically byproducts from the chlorination reaction. These include under-chlorinated species like 4-chloro-1,3-dioxolan-2-one and over-chlorinated species such as 4,4,5-trichloro-1,3-dioxolan-2-one.[1] Unreacted starting materials may also be present.

Q2: What are the key physical properties to consider for the purification of this compound?

A2: The boiling point is a critical parameter for purification by distillation. The reported boiling point of this compound is 281.7°C at 760 mmHg.[] However, distillation is often performed under vacuum to lower the boiling point and prevent degradation. It is also important to know the boiling points of potential impurities for effective separation.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
4-Chloro-1,3-dioxolan-2-oneC₃H₃ClO₃122.51Not readily available
This compound C₃H₂Cl₂O₃ 156.95 281.7[]
4,4,5-Trichloro-1,3-dioxolan-2-oneC₃H₁Cl₃O₃191.40Not readily available

Note: Boiling points for all compounds under vacuum will be significantly lower.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be a very effective method for purifying this compound, especially for removing impurities with similar boiling points.[2] High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is a suitable analytical technique and can be scaled up for preparative separation.[6]

Q4: Is this compound stable to heat during distillation?

A4: While the compound has a high boiling point at atmospheric pressure, prolonged heating at high temperatures can lead to decomposition. Therefore, vacuum distillation is highly recommended to reduce the required temperature and minimize thermal degradation.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Charge the crude this compound into the round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation: Begin stirring and gradually apply vacuum to the desired pressure. Slowly heat the flask using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, allow the vapor to rise through the column and establish a steady reflux. Collect the initial fraction, which will likely be enriched in lower-boiling impurities. As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC or NMR).

Protocol 2: Column Chromatography

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture of solvents that provides good separation between the desired product and its impurities (different Rf values).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the chosen solvent system. Apply pressure (flash chromatography) or allow it to flow by gravity.[2]

  • Fraction Collection: Collect the eluate in a series of fractions.[2]

  • Analysis and Solvent Removal: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Distillation Fractional Vacuum Distillation Crude->Distillation Distillate Enriched Product Fraction Distillation->Distillate Residue High-Boiling Impurities (discard) Distillation->Residue PurityCheck1 Purity Check (GC/NMR) Distillate->PurityCheck1 Chromatography Column Chromatography PurityCheck1->Chromatography Purity < 99% PureProduct Pure this compound PurityCheck1->PureProduct Purity ≥ 99% PureFractions Pure Fractions Chromatography->PureFractions ImpureFractions Impure Fractions (discard or re-process) Chromatography->ImpureFractions SolventEvap Solvent Evaporation PureFractions->SolventEvap SolventEvap->PureProduct

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Polymerization of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 4,5-dichloro-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the ring-opening polymerization (ROP) of this compound?

The main challenges in the ROP of this compound stem from the electron-withdrawing nature of the chlorine substituents. These groups can affect monomer reactivity, polymer stability, and lead to specific side reactions. Key challenges include:

  • Monomer Purity: Like many polymerization reactions, the purity of the this compound monomer is critical. Impurities can act as unwanted initiators or chain transfer agents, leading to low molecular weight polymers or uncontrolled polymerization.

  • Side Reactions: The presence of chlorine atoms increases the susceptibility of the polymer to side reactions such as decarboxylation and potential dechlorination.[1] These reactions can lead to defects in the polymer backbone, affecting its properties.

  • Catalyst Selection: Identifying a suitable catalyst that can effectively polymerize this electron-deficient monomer while minimizing side reactions is crucial for achieving high molecular weight and a well-defined polymer structure.

Q2: Which side reactions are common during the polymerization of this compound and how can they be minimized?

The most common side reactions are decarboxylation and backbiting, which are inherent to the ROP of many cyclic carbonates.[2] Additionally, the presence of chlorine atoms introduces the potential for dechlorination.

  • Decarboxylation: This involves the loss of CO2 from the carbonate group, leading to the formation of ether linkages in the polymer backbone. This is often promoted by high temperatures and certain catalysts. To minimize decarboxylation, it is recommended to use milder reaction temperatures and select catalysts that favor the ring-opening of the carbonate over decarboxylation.[2]

  • Backbiting: This intramolecular transesterification reaction involves the attack of a growing polymer chain end on a carbonate unit within the same chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution. This can be suppressed by using appropriate catalysts and controlling the reaction temperature.

  • Dechlorination: Although less commonly reported in the main polymerization pathway, the potential for elimination of HCl or other chlorine-containing species exists, especially at elevated temperatures or in the presence of certain nucleophiles or bases. This can lead to the formation of double bonds in the polymer backbone and alter its chemical structure and properties. Careful selection of reaction conditions and purification of the monomer to remove any basic impurities are important preventative measures.[1][3]

Q3: What types of catalysts are suitable for the polymerization of this compound?

Given the electron-withdrawing nature of the chloro-substituents, catalysts that are effective for the polymerization of other functionalized or electron-deficient cyclic carbonates should be considered. Both cationic and anionic polymerization routes are possible, each with its own set of suitable catalysts.

  • Cationic Catalysts: Strong protic acids (e.g., triflic acid) or Lewis acids can initiate the cationic ROP of cyclic carbonates.[4] For functionalized monomers, organocatalysts that operate via a hydrogen-bonding mechanism can also be effective.[5]

  • Anionic Catalysts: Strong bases or nucleophiles can be used to initiate anionic ROP. However, care must be taken as basic conditions might promote side reactions like dechlorination. Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used for the ROP of other functionalized cyclic carbonates.[6]

  • Organometallic Catalysts: A wide range of metal-based catalysts, including those based on tin, zinc, and aluminum, are commonly used for the ROP of cyclic esters and carbonates.[2] For this specific monomer, catalysts known to be tolerant to functional groups would be a good starting point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Monomer Conversion 1. Inactive or poisoned catalyst. 2. Presence of impurities in the monomer or solvent. 3. Insufficient reaction time or temperature.1. Use a freshly prepared or purified catalyst. Ensure inert atmosphere to prevent catalyst deactivation. 2. Purify the monomer (e.g., by recrystallization or distillation) and use dry, high-purity solvents. 3. Monitor the reaction over time to determine the optimal duration. Cautiously increase the temperature, being mindful of potential side reactions.
Low Molecular Weight Polymer 1. High initiator-to-monomer ratio. 2. Presence of chain transfer agents (e.g., water, alcohols). 3. Side reactions causing chain termination.1. Carefully control the stoichiometry of the initiator and monomer. 2. Ensure all reagents and glassware are scrupulously dried. 3. Optimize reaction conditions (temperature, catalyst) to minimize side reactions like dechlorination.
Broad Polydispersity Index (PDI) 1. Slow initiation compared to propagation. 2. Chain transfer reactions. 3. Backbiting leading to cyclic oligomers.1. Choose a catalyst/initiator system with a fast initiation rate. 2. Purify all reaction components to remove potential chain transfer agents. 3. Lower the reaction temperature and consider a catalyst less prone to promoting backbiting.
Polymer Discoloration 1. Thermal degradation at high temperatures. 2. Side reactions leading to conjugated systems. 3. Catalyst residues.1. Conduct the polymerization at the lowest effective temperature. 2. Investigate for potential dechlorination reactions. 3. Purify the polymer by precipitation to remove residual catalyst.
Inconsistent Results 1. Variability in monomer or reagent purity. 2. Inconsistent reaction setup and conditions (e.g., moisture, atmosphere).1. Establish a consistent purification protocol for the monomer and other reagents. 2. Use Schlenk line or glovebox techniques to ensure an inert and dry reaction environment.

Experimental Protocols

General Protocol for Ring-Opening Polymerization of this compound

This is a general starting point and may require optimization based on the chosen catalyst and desired polymer characteristics.

1. Monomer Purification:

  • This compound should be purified prior to use. Recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or sublimation under reduced pressure are potential methods. The purity should be verified by NMR spectroscopy and melting point analysis.

2. Polymerization Procedure (Example with an Organocatalyst):

  • In a glovebox or under a high-vacuum line, a flame-dried Schlenk flask is charged with the purified this compound monomer.

  • A stock solution of the initiator (e.g., benzyl alcohol) in dry toluene is prepared.

  • A stock solution of the catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) in dry toluene is prepared.

  • The desired amount of initiator solution is added to the monomer, followed by the addition of the catalyst solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by taking aliquots for NMR analysis to determine monomer conversion.

  • Once the desired conversion is reached, the polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid).

  • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

3. Polymer Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, end groups, and to calculate monomer conversion.[7][8]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[9][10]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup & Purification cluster_char Characterization Monomer 4,5-Dichloro-1,3- dioxolan-2-one Purification Purification (e.g., Recrystallization) Monomer->Purification Reaction Ring-Opening Polymerization - Catalyst - Initiator - Inert Atmosphere Purification->Reaction Quenching Quenching Reaction->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR GPC GPC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tg, Tm) Drying->DSC

Experimental workflow for the polymerization of this compound.

Side_Reactions cluster_decarbox Decarboxylation cluster_backbite Backbiting cluster_dechlor Dechlorination (Potential) Polymer Growing Polymer Chain (-[O-CH(Cl)-CH(Cl)-O-C(O)]n-) Decarbox Loss of CO2 Polymer->Decarbox High Temp. Catalyst Backbite Intramolecular Transesterification Polymer->Backbite Dechlor Loss of HCl Polymer->Dechlor High Temp. Base Ether Ether Linkage Formation (-[O-CH(Cl)-CH(Cl)]n-) Decarbox->Ether Cyclic Cyclic Oligomers Backbite->Cyclic DoubleBond Double Bond Formation in Backbone Dechlor->DoubleBond

Potential side reactions in the polymerization of this compound.

References

optimizing reaction yield for 4,5-Dichloro-1,3-dioxolan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,5-dichloro-1,3-dioxolan-2-one. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from ethylene carbonate?

The synthesis of this compound from ethylene carbonate using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator proceeds via a free-radical chain mechanism. The reaction can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: The radical initiator (e.g., azobisisobutyronitrile - AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then react with the chlorinating agent to produce chlorine radicals.

  • Propagation: A chlorine radical abstracts a hydrogen atom from the ethylene carbonate molecule, forming an ethyl radical and hydrogen chloride. This radical then reacts with another molecule of the chlorinating agent to yield a chlorinated ethylene carbonate and a new chlorine radical, which continues the chain reaction. This process repeats to form the dichlorinated product.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Q2: My reaction yield is consistently low. What are the potential causes?

Several factors can contribute to low yields. Common issues include:

  • Sub-optimal reaction temperature: The temperature needs to be high enough to initiate the radical chain reaction but not so high that it promotes side reactions or degradation of the product.

  • Incorrect stoichiometry of reactants: The molar ratio of the chlorinating agent to the ethylene carbonate is crucial in determining the product distribution.

  • Presence of inhibitors: Impurities in the reactants or solvent, such as water or oxygen, can quench the radical chain reaction.[1][2]

  • Inefficient initiation: The radical initiator may be old, decomposed, or used in an insufficient amount.

Q3: I am observing significant amounts of monochlorinated and trichlorinated byproducts. How can I improve the selectivity for the desired dichlorinated product?

Controlling the product distribution in a free-radical halogenation can be challenging. To favor the formation of this compound, consider the following strategies:

  • Molar Ratio of Reactants: Carefully controlling the stoichiometry is critical. While a 2:1 molar ratio of chlorinating agent to ethylene carbonate might seem intuitive for dichlorination, the optimal ratio often needs to be determined empirically. Starting with a slightly higher than 2:1 ratio and monitoring the reaction progress by GC-MS is recommended.

  • Gradual Addition of Chlorinating Agent: Adding the chlorinating agent portion-wise or via a syringe pump over an extended period can help maintain a relatively low concentration of the chlorinating species, which can improve selectivity towards the desired dichlorination and reduce the formation of over-chlorinated products.

  • Temperature Control: Lower reaction temperatures generally favor the more selective abstraction of hydrogens, which can influence the isomer distribution of the dichlorinated product. However, the temperature must be sufficient for efficient initiation.

  • Reaction Time: Monitor the reaction progress closely. Stopping the reaction at the optimal time, when the concentration of the desired dichlorinated product is at its maximum, is key to preventing the formation of more highly chlorinated byproducts.

Q4: What is the best method to purify the crude product?

The primary impurities in this synthesis are typically 4-chloro-1,3-dioxolan-2-one and 4,4,5-trichloro-1,3-dioxolan-2-one.[3] Due to the likely close boiling points of these chlorinated derivatives, fractional distillation under reduced pressure is the most effective purification method. The efficiency of the separation will depend on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates). It is advisable to perform a preliminary GC-MS analysis of the crude mixture to identify the components and their relative ratios, which will aid in optimizing the distillation conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Ineffective Radical Initiation: The radical initiator (e.g., AIBN) may be old or decomposed. The reaction temperature may be too low for the initiator to decompose at an adequate rate.Use a fresh batch of the radical initiator. Ensure the reaction is maintained at the appropriate temperature for the specific initiator being used.
Presence of Radical Inhibitors: Oxygen from the air or moisture in the reagents/glassware can inhibit the radical chain reaction.[1][2]Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Formation of a Complex Mixture of Products Over-chlorination: An excess of the chlorinating agent or prolonged reaction time can lead to the formation of tri- and tetrachlorinated byproducts.[3]Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent slowly and in portions. Monitor the reaction progress by GC and stop it once the desired product is maximized.
Side Reactions: High reaction temperatures can promote undesirable side reactions and product degradation.Maintain a consistent and optimal reaction temperature. Consider lowering the temperature, which may require a longer reaction time or a more reactive initiator.
Difficulty in Purifying the Product Similar Boiling Points of Byproducts: The monochloro- and trichloro- byproducts have boiling points close to the desired dichlorinated product, making simple distillation ineffective.[3]Employ fractional distillation under reduced pressure using a column with a high number of theoretical plates (e.g., a Vigreux or packed column).
Thermal Decomposition during Distillation: The product may be thermally labile at atmospheric pressure.Perform the distillation under reduced pressure to lower the required temperature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and general principles of free-radical chlorination.[3]

Materials:

  • Ethylene carbonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethylene carbonate and the anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of AIBN to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add sulfuryl chloride from the dropping funnel to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by GC.

  • Once the desired level of dichlorination is achieved, cool the reaction mixture to room temperature.

  • Carefully quench any remaining sulfuryl chloride by slowly adding water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation: Physical Properties of Reactants and Products

CompoundMolar Mass ( g/mol )Boiling Point (°C)
Ethylene carbonate88.06243-248
Sulfuryl chloride134.9769.1
4-Chloro-1,3-dioxolan-2-one122.51121-123 @ 18 mmHg[3][4]
This compound 156.95 Not readily available
4,4,5-Trichloro-1,3-dioxolan-2-one191.40Not readily available

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_initiation Verify Radical Initiation start->check_initiation check_purity Check Reagent/Solvent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions initiator_ok Initiator & Temp OK? check_initiation->initiator_ok reagents_dry Anhydrous Conditions? check_purity->reagents_dry conditions_optimal Stoichiometry & Temp Optimal? check_conditions->conditions_optimal replace_initiator Use Fresh Initiator / Adjust Temp initiator_ok->replace_initiator No end Yield Improved initiator_ok->end Yes dry_reagents Dry Reagents/Solvents & Use Inert Atmosphere reagents_dry->dry_reagents No reagents_dry->end Yes optimize_conditions Optimize Stoichiometry & Temperature conditions_optimal->optimize_conditions No conditions_optimal->end Yes replace_initiator->end dry_reagents->end optimize_conditions->end

Caption: Troubleshooting workflow for addressing low reaction yield.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine Ethylene Carbonate, Solvent, and AIBN reflux 2. Heat to Reflux reagents->reflux addition 3. Slow Addition of SO₂Cl₂ reflux->addition reaction_monitoring 4. Monitor by GC addition->reaction_monitoring quench 5. Quench Reaction reaction_monitoring->quench extraction 6. Liquid-Liquid Extraction quench->extraction drying 7. Dry Organic Layer extraction->drying concentration 8. Solvent Removal drying->concentration distillation 9. Fractional Distillation (Reduced Pressure) concentration->distillation analysis 10. Purity Analysis (GC, NMR) distillation->analysis

Caption: Step-by-step workflow for the synthesis and purification.

References

stability of 4,5-Dichloro-1,3-dioxolan-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,5-Dichloro-1,3-dioxolan-2-one under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a heterocyclic organic compound known for its reactivity, which is enhanced by the presence of chlorine atoms, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dioxolane structure provides some stability and solubility in organic solvents.[1] However, like many cyclic carbonates, it is susceptible to hydrolysis, particularly under acidic and basic conditions.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound is expected to undergo hydrolysis. The reaction is catalyzed by the presence of protons (H+). The proposed mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the opening of the dioxolane ring.

Q3: What are the expected degradation products of this compound in acidic media?

Q4: How does this compound behave under basic conditions?

Under basic conditions, this compound is expected to be highly unstable and undergo rapid hydrolysis. The hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the carbonate group. This initiates the ring-opening of the dioxolane.

Q5: What are the expected degradation products of this compound in basic media?

Similar to acidic hydrolysis, the primary degradation products under basic conditions are anticipated to be 1,2-dichloroethane-1,2-diol and carbonate ions (or carbonic acid, which would be deprotonated in a basic solution). The reaction is generally faster and occurs at a lower temperature compared to acid-catalyzed hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected side products in a reaction involving this compound. The reaction conditions may be too acidic or basic, causing the degradation of the starting material.- Monitor the pH of the reaction mixture carefully. - Consider using non-aqueous solvents if the presence of water is promoting hydrolysis. - If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize degradation.
Low yield of the desired product. Degradation of this compound during the reaction or work-up.- Analyze the reaction mixture at different time points using techniques like TLC, HPLC, or GC to monitor the consumption of the starting material and the formation of any degradation products. - During work-up, avoid prolonged exposure to aqueous acidic or basic solutions. Neutralize the reaction mixture as quickly as possible.
Inconsistent reaction outcomes. Variability in the moisture content of the reagents or solvents, leading to inconsistent rates of hydrolysis.- Use anhydrous solvents and reagents to minimize premature hydrolysis. - Store this compound in a dry, cool place away from moisture.
Difficulty in isolating the product due to the presence of polar impurities. The polar impurities are likely the degradation products (e.g., 1,2-dichloroethane-1,2-diol).- Employ appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) to separate the desired product from the polar degradation products. - Consider an aqueous extraction during work-up to remove water-soluble impurities.

Experimental Protocols

While specific, validated stability-indicating methods for this compound were not found in the provided search results, a general approach for conducting forced degradation studies as per ICH guidelines can be adapted.[2][3][4][5]

Forced Degradation Study Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) at a known concentration.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH).

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C, as base hydrolysis is often faster) for a specific duration.

    • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 N HCl), and dilute with the mobile phase for analysis.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is a common starting point.

    • Use a detector, such as a PDA detector, to monitor the elution of the parent compound and any degradation products.

    • The method should be validated to ensure it can separate the parent compound from all potential degradation products.[6]

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify the retention times of the degradation products.

    • If possible, use techniques like LC-MS or GC-MS to identify the structure of the degradation products.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl + H+ Ring Opening Ring Opening Protonated Carbonyl->Ring Opening + H2O 1,2-dichloroethane-1,2-diol 1,2-dichloroethane-1,2-diol Ring Opening->1,2-dichloroethane-1,2-diol CO2 CO2 Ring Opening->CO2

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Basic_Degradation_Pathway This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- Ring Opening Ring Opening Tetrahedral Intermediate->Ring Opening 1,2-dichloroethane-1,2-diol 1,2-dichloroethane-1,2-diol Ring Opening->1,2-dichloroethane-1,2-diol Carbonate Carbonate Ring Opening->Carbonate

Caption: Proposed Base-Catalyzed Degradation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Acidic Stress Acidic Stress Stock Solution->Acidic Stress Basic Stress Basic Stress Stock Solution->Basic Stress Neutralization Neutralization Acidic Stress->Neutralization Basic Stress->Neutralization HPLC Analysis HPLC Analysis Neutralization->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Profile Stability Profile Data Interpretation->Stability Profile

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Scale-Up of 4,5-Dichloro-1,3-dioxolan-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4,5-Dichloro-1,3-dioxolan-2-one reactions.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Monitor Reaction Progress: Utilize in-process controls (e.g., GC-MS, HPLC, or NMR) to track the consumption of starting materials and the formation of the product. - Optimize Reaction Time: Extend the reaction time if monitoring indicates that the reaction has not reached completion. - Increase Temperature: Cautiously increase the reaction temperature in small increments. Be aware of potential side reactions and decomposition at elevated temperatures.
Sub-optimal Stoichiometry - Verify Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction. - Adjust Reagent Ratios: Experiment with slight excesses of one of the reactants to drive the reaction to completion, based on the reaction mechanism.
Catalyst Deactivation - Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. - Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate and yield. - Investigate Catalyst Poisons: Identify and eliminate any potential catalyst poisons from the reaction mixture. Common poisons include sulfur and certain heavy metals.[1]
Side Reactions - Control Temperature: Run the reaction at the lowest effective temperature to minimize the formation of thermally induced byproducts. - Optimize Reagent Addition: A slow, controlled addition of a reactive intermediate can help to maintain a low concentration and reduce the likelihood of side reactions.
Problem 2: Presence of Impurities in the Final Product

Common Impurities & Mitigation Strategies

A common challenge in the synthesis of this compound is the formation of related chlorinated species.

ImpurityIdentificationMitigation Strategy
4-Chloro-1,3-dioxolan-2-one GC-MS, NMR Spectroscopy- Ensure Complete Chlorination: Optimize the amount of the chlorinating agent and the reaction time to favor the formation of the desired dichlorinated product.[2] - Purification: Employ fractional distillation under reduced pressure to separate the monochlorinated byproduct from the desired product.
4,4,5-Trichloro-1,3-dioxolan-2-one GC-MS, NMR Spectroscopy- Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination.[2] - Temperature Control: Avoid excessive temperatures that might promote further chlorination.
Unreacted Starting Materials TLC, GC-MS, HPLC- Drive Reaction to Completion: Refer to the recommendations for "Incomplete Reaction" in the low yield troubleshooting section. - Purification: Utilize appropriate purification techniques such as recrystallization or column chromatography.
Solvent-Related Impurities GC-MS- Use High-Purity Solvents: Ensure all solvents are of high purity and are appropriately dried. - Effective Solvent Removal: Employ efficient solvent removal techniques, such as rotary evaporation followed by high-vacuum drying.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of Hazardous Reagents: The synthesis may involve toxic and corrosive reagents. Ensure proper personal protective equipment (PPE) is used, and all manipulations are performed in a well-ventilated fume hood or a contained system.

  • Exothermic Reactions: The reaction may be exothermic. On a larger scale, heat dissipation becomes more challenging. Implement a robust cooling system and monitor the internal reaction temperature closely. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.

  • Pressure Build-up: The formation of gaseous byproducts (e.g., HCl) can lead to a pressure build-up in a closed reactor. Ensure the reactor is equipped with a pressure relief system and a scrubber to neutralize acidic gases.

  • Thermal Stability: The thermal stability of this compound and any intermediates should be evaluated to prevent runaway reactions or decomposition.[3]

Q2: How can I improve the efficiency of the reaction on a larger scale?

A2: To improve efficiency during scale-up, consider the following:

  • Process Analytical Technology (PAT): Implement real-time monitoring of critical process parameters to ensure the reaction stays within the optimal window.

  • Mixing Efficiency: Ensure adequate mixing to maintain homogeneity, especially in heterogeneous reaction mixtures. The choice of impeller and agitation speed is critical.

  • Heat Transfer: As the volume of the reaction increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Use a reactor with a high heat transfer coefficient and an appropriate heating/cooling jacket.

  • Phase Transfer Catalysis (PTC): For reactions involving immiscible phases, a phase transfer catalyst can significantly enhance the reaction rate by facilitating the transfer of reactants across the phase boundary.[4][5][6][7]

Q3: What purification methods are most suitable for large-scale production of this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Distillation: Fractional distillation under reduced pressure is often effective for separating volatile impurities and byproducts with different boiling points.

  • Crystallization: If the product is a solid at room temperature, crystallization can be a highly effective and scalable purification method. A systematic approach to solvent screening is recommended to find the optimal solvent or solvent mixture.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or acid/base-soluble impurities.

  • Chromatography: While highly effective at the lab scale, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products or when other methods fail.

Q4: What is the importance of Process Safety Management (PSM) in the context of this reaction?

A4: Process Safety Management (PSM) is a regulatory standard that aims to prevent the catastrophic release of hazardous chemicals.[8][9][10] For the scale-up of this compound synthesis, implementing a PSM program is crucial. Key elements include:

  • Process Hazard Analysis (PHA): A systematic evaluation to identify and analyze potential hazards associated with the process.

  • Operating Procedures: Clear and detailed written instructions for safely conducting each step of the process.

  • Training: Ensuring that all personnel involved in the process are adequately trained on the operating procedures and safety protocols.

  • Management of Change (MOC): A formal system for reviewing and authorizing any changes to the process, equipment, or procedures.

Experimental Protocols

General Protocol for Monitoring Reaction Progress by GC-MS
  • Sample Preparation: At timed intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., dichloromethane) that is compatible with the GC-MS system.

  • GC-MS Analysis: Inject a small volume of the prepared sample into the GC-MS.

  • Method Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected reactants, products, and byproducts.

  • Data Analysis: Identify the peaks corresponding to starting materials, the desired product, and any impurities by their retention times and mass spectra. Quantify the relative peak areas to track the progress of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Reagent Preparation & Stoichiometry Calculation start->reagents reactor Reactor Setup & Inert Atmosphere reagents->reactor addition Controlled Reagent Addition reactor->addition control Temperature & Agitation Control addition->control monitoring In-Process Monitoring (e.g., GC-MS) quench Reaction Quenching monitoring->quench control->monitoring extraction Liquid-Liquid Extraction quench->extraction distillation Fractional Distillation extraction->distillation drying Drying of Final Product distillation->drying analysis Purity & Identity Confirmation (NMR, GC-MS, etc.) drying->analysis end End analysis->end troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction? issue->incomplete_rxn side_reactions Significant Side Reactions? issue->side_reactions catalyst_issue Catalyst Deactivation? issue->catalyst_issue identify_impurity Identify Impurity (GC-MS, NMR) issue->identify_impurity optimize_time Optimize Time/Temp incomplete_rxn->optimize_time control_temp Lower Temperature side_reactions->control_temp check_catalyst Check Catalyst Activity catalyst_issue->check_catalyst over_chlorination Over-chlorination? identify_impurity->over_chlorination under_chlorination Under-chlorination? identify_impurity->under_chlorination starting_material Residual Starting Material? identify_impurity->starting_material adjust_stoich_down Adjust Stoichiometry over_chlorination->adjust_stoich_down adjust_stoich_up Adjust Stoichiometry under_chlorination->adjust_stoich_up drive_reaction Drive Reaction to Completion starting_material->drive_reaction

References

analytical methods for detecting impurities in 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4,5-Dichloro-1,3-dioxolan-2-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities may include:

  • Synthesis-related impurities: These can include unreacted starting materials, by-products, and isomers. Based on typical synthesis routes, potential impurities could be:

    • 4-Chloro-1,3-dioxolan-2-one

    • 4,4,5-Trichloro-1,3-dioxolan-2-one

  • Degradation products: this compound can degrade under various conditions such as hydrolysis, thermal stress, or photolysis. Potential degradation products may include:

    • Hydrolysis products: The ester bond in the dioxolanone ring is susceptible to hydrolysis, which could lead to the formation of chlorinated diols and related compounds.

    • Thermal degradation products: At elevated temperatures, decarboxylation and other fragmentation reactions can occur.

    • Photodegradation products: Exposure to light, particularly UV, can lead to the formation of radical species and subsequent degradation products.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most suitable analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC with UV detection is a robust method for quantifying known and unknown impurities. The choice of a suitable stationary phase and mobile phase is critical for achieving good separation.

  • GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.

Q3: How can I prepare my sample of this compound for analysis?

A3: Proper sample preparation is crucial for accurate and reliable results. A general procedure is as follows:

  • Dissolution: Accurately weigh a known amount of the this compound sample.

  • Solvent Selection: Dissolve the sample in a high-purity solvent that is compatible with the analytical method. For HPLC, the mobile phase is often a good choice. For GC-MS, a volatile solvent like dichloromethane or methanol is suitable.

  • Dilution: Dilute the sample to a concentration that is within the linear range of the instrument.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing Active sites on the column; Secondary interactions with the stationary phase; Column overload.Use a highly inert column; Adjust mobile phase pH or ionic strength; Reduce sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase; Column overload.Dissolve the sample in the mobile phase or a weaker solvent; Reduce sample concentration.
Ghost Peaks Contamination in the mobile phase, injector, or column; Carryover from previous injections.Use high-purity solvents; Flush the injector and column; Run blank injections to identify the source of contamination.
Baseline Noise or Drift Air bubbles in the detector; Contaminated mobile phase; Detector lamp aging.Degas the mobile phase; Use fresh, high-purity solvents; Replace the detector lamp.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing and degassing of the mobile phase; Check the pump for leaks or pressure fluctuations; Use a column oven to maintain a constant temperature.
GC-MS Analysis Troubleshooting
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner and a high-quality, inert column; Trim the front end of the column; Bake out the column at a high temperature.
No Peaks or Low Signal Leak in the system; Incorrect injection parameters; Column bleed.Perform a leak check; Optimize injection temperature and volume; Use a low-bleed column and condition it properly.
Mass Spectra with High Background Contamination in the carrier gas, injector, or MS source.Use high-purity carrier gas with appropriate traps; Clean the injector and MS ion source.
Poor Separation Inappropriate temperature program; Column degradation.Optimize the oven temperature program; Replace the column.
Retention Time Shifts Changes in carrier gas flow rate; Column aging.Check and adjust the carrier gas flow rate; Condition or replace the column.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL and filter.

GC-MS Method for Impurity Identification

This method is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL and filter.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Technical Support Center: Enhancing Stereoselectivity in Reactions with 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dichloro-1,3-dioxolan-2-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the stereoselectivity of your chemical reactions involving this versatile reagent.

Troubleshooting Guide: Addressing Common Stereoselectivity Issues

This guide is designed to help you diagnose and resolve common problems encountered during stereoselective synthesis using this compound.

Problem IDQuestionPotential CausesSuggested Solutions
TS-001 Poor Diastereoselectivity: My reaction is producing a nearly 1:1 mixture of diastereomers.1. Suboptimal Reaction Temperature: The reaction may be running at a temperature that does not sufficiently differentiate the transition state energies of the diastereomeric pathways. 2. Inappropriate Solvent Choice: The solvent may not be effectively solvating the transition state to favor one diastereomer over the other. 3. Steric Hindrance: The steric bulk of the substrate or reagents may not be adequate to induce facial selectivity. 4. Lewis Acid Inefficiency: The Lewis acid used may not be effectively coordinating to the substrate to create a rigid, stereochemically defined transition state.1. Temperature Optimization: Systematically lower the reaction temperature. Cryogenic conditions (-78 °C or lower) are often necessary to achieve high diastereoselectivity. 2. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether). 3. Reagent Modification: If possible, consider using a bulkier protecting group on your substrate or a more sterically demanding nucleophile/electrophile. 4. Lewis Acid Screening: Evaluate a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Sc(OTf)₃).
TS-002 Low Enantioselectivity: I am using a chiral catalyst, but the enantiomeric excess (ee) of my product is low.1. Catalyst Mismatch: The chosen chiral catalyst may not be well-suited for the specific substrate and reaction type. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 3. Catalyst Loading: The catalyst loading may be too low for effective stereocontrol. 4. Presence of Impurities: Water or other impurities can deactivate or inhibit the chiral catalyst.1. Catalyst Selection: Screen a variety of chiral ligands or catalysts known to be effective for similar transformations. For reactions involving dioxolanones, chiral oxazolidinones or BINOL-derived catalysts can be good starting points. 2. Optimize Reaction Conditions: Lowering the reaction temperature can often suppress the uncatalyzed reaction. Ensure slow addition of reagents to maintain a low concentration of the achiral reactants. 3. Vary Catalyst Loading: Incrementally increase the catalyst loading to determine the optimal concentration for high enantioselectivity. 4. Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e-g., Argon or Nitrogen).
TS-003 Inconsistent Stereoselectivity: The stereochemical outcome of my reaction varies between batches.1. Reagent Purity: The purity of this compound or other reagents may vary between lots. 2. Reaction Setup Variations: Minor differences in reaction setup, such as addition rates or stirring speed, can impact selectivity. 3. Temperature Fluctuations: Inconsistent temperature control can lead to variable stereochemical outcomes.1. Reagent Qualification: Use reagents from a reliable source and consider purification of this compound if necessary. 2. Standardize Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for the reaction. 3. Precise Temperature Control: Utilize a cryostat or a well-maintained cooling bath to ensure consistent reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity of reactions with this compound?

A1: The primary factors that govern stereoselectivity are:

  • Reaction Temperature: Lower temperatures generally lead to higher selectivity by amplifying the small energy differences between diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.

  • Lewis Acid/Catalyst: The choice of Lewis acid or chiral catalyst is crucial for inducing facial selectivity and creating a well-defined chiral environment.

  • Steric Effects: The steric bulk of the substituents on the substrate and the attacking nucleophile/electrophile play a significant role in directing the stereochemical outcome.

Q2: How can I choose the best chiral auxiliary or catalyst for my reaction?

A2: While there is no universal solution, a rational approach involves:

  • Literature Review: Search for precedents with similar substrates and reaction types. Chiral oxazolidinones, Evans auxiliaries, and BINOL-based catalysts are often effective in controlling stereoselectivity in reactions of related cyclic carbonyl compounds.

  • Screening: Empirically test a small library of commercially available chiral ligands or catalysts under your reaction conditions.

  • Consider the Mechanism: The choice of catalyst should be guided by the reaction mechanism. For example, a Lewis acidic catalyst is suitable for reactions where coordination to a carbonyl group is key to stereocontrol.

Q3: Can the chlorine atoms on the 4,5-positions of the dioxolanone ring be used to direct stereoselectivity?

A3: Yes, the two chlorine atoms at the stereogenic centers of the dioxolanone ring can exert significant steric and electronic influence on the approaching reagent. This inherent chirality can be exploited in diastereoselective reactions. The facial selectivity will depend on the conformation of the five-membered ring and the nature of the attacking species.

Q4: Are there any specific handling precautions for this compound to ensure reproducible results?

A4: this compound is sensitive to moisture. It is recommended to handle it under an inert atmosphere and store it in a desiccator. Using freshly opened bottles or purifying the reagent before use can help ensure consistency.

Experimental Protocols

While specific, detailed protocols for stereoselective reactions of this compound are not widely available in the general literature, the following represents a generalized procedure for a diastereoselective alkylation, based on established methods for similar dioxolanones.

General Protocol for Diastereoselective Alkylation

  • Preparation: Under an inert atmosphere (Argon), dissolve the substrate containing the this compound moiety in a rigorously dried solvent (e.g., THF, dichloromethane) and cool the solution to -78 °C.

  • Deprotonation: Add a suitable base (e.g., LDA, LiHMDS) dropwise to the cooled solution and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., alkyl halide) slowly to the reaction mixture at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired diastereomer.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate key concepts and workflows for improving stereoselectivity.

G Troubleshooting Workflow for Poor Stereoselectivity start Poor Stereoselectivity Observed check_temp Is Reaction at Low Temperature? start->check_temp lower_temp Lower Temperature (-78°C or below) check_temp->lower_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Solvents (Toluene, THF, CH2Cl2) check_solvent->screen_solvents No check_lewis_acid Is a Lewis Acid/Catalyst Used? check_solvent->check_lewis_acid Yes screen_solvents->check_lewis_acid screen_lewis_acids Screen Lewis Acids/Chiral Catalysts check_lewis_acid->screen_lewis_acids No check_sterics Are Steric Effects Sufficient? check_lewis_acid->check_sterics Yes screen_lewis_acids->check_sterics modify_reagents Modify Substrate/Reagent Sterics check_sterics->modify_reagents No success Improved Stereoselectivity check_sterics->success Yes modify_reagents->success

Caption: A logical workflow for troubleshooting poor stereoselectivity.

G Key Factors Influencing Stereoselectivity center Stereoselective Outcome temp Reaction Temperature temp->center solvent Solvent Choice solvent->center catalyst Lewis Acid / Chiral Catalyst catalyst->center sterics Steric Hindrance sterics->center

Caption: Interrelated factors affecting the stereochemical outcome.

handling and storage recommendations for 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed handling, storage, and troubleshooting recommendations for 4,5-Dichloro-1,3-dioxolan-2-one to ensure the safety of researchers, scientists, and drug development professionals and to maintain the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of accidental exposure to this compound?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected prior to use.

  • Body Protection: Wear a lab coat, and consider a chemical-resistant apron and flame-retardant antistatic protective clothing for larger quantities or when there is a risk of splashing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when the potential for inhalation of vapors or aerosols exists.

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. For long-term storage, refrigeration is advised.

Q4: What are the known incompatibilities for this chemical?

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and water. Contact with these substances can lead to vigorous reactions and decomposition.

Troubleshooting Guide

Problem: I observe discoloration or crystallization in the this compound container.

  • Possible Cause: This could indicate product degradation due to exposure to moisture, air, or elevated temperatures. The compound is sensitive to heat and moisture.

  • Solution:

    • Immediately move the container to a cool, dry, and inert environment.

    • If the integrity of the compound is critical for your experiment, it is recommended to use a fresh, unopened container.

    • To prevent this in the future, always ensure the container is tightly sealed after each use and stored under the recommended conditions. Purging the headspace of the container with an inert gas like argon or nitrogen before sealing can also help.

Problem: I notice a pungent or irritating odor when working with the compound.

  • Possible Cause: This may indicate a leak in your experimental setup or improper handling, leading to the release of vapors.

  • Solution:

    • Immediately ensure your work is being conducted in a properly functioning fume hood.

    • Check your experimental apparatus for any leaks or loose connections.

    • Review your handling procedures to ensure you are minimizing the generation of vapors.

    • If the odor persists, evacuate the area and contact your institution's environmental health and safety department.

Quantitative Data Summary

ParameterRecommendationSource
Storage Temperature 2–8 °C[2]
Boiling Point 281.7 °C at 760 mmHg[1]
Flash Point 144.6 °C[1]
Density 1.67 g/cm³[1]

Experimental Workflow

Below is a diagram illustrating the recommended workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation (Fume Hood) A->B C Retrieve from Storage (2-8 °C) B->C D Dispense Required Amount Under Inert Atmosphere C->D E Tightly Seal Container After Use D->E F Return to Designated Cool, Dry Storage E->F G Dispose of Waste According to Regulations F->G

References

Technical Support Center: 4,5-Dichloro-1,3-dioxolan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction is showing a low yield or no formation of the desired this compound. What are the potential causes and how can I address them?

Answer: Low or no product yield can stem from several factors related to reagents, reaction conditions, and the reaction setup. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Ethylene Carbonate: Ensure it is of high purity and dry. Moisture can interfere with the chlorinating agent.

    • Sulfuryl Chloride (SO₂Cl₂): Use a fresh bottle or a recently opened one. Sulfuryl chloride can decompose over time, especially when exposed to moisture, into sulfuric acid and hydrochloric acid, which will not effectively chlorinate the starting material.

    • Radical Initiator (e.g., AIBN, Benzoyl Peroxide): Check the expiration date and storage conditions of the initiator. Radical initiators have a finite shelf life and can lose their effectiveness.

  • Reaction Conditions:

    • Temperature: The reaction is typically initiated at a moderate temperature (around 34-47°C) and then gradually heated.[1] Ensure your heating apparatus is calibrated and maintaining the correct temperature profile. Too low a temperature may not initiate the radical chain reaction, while excessively high temperatures can lead to side reactions and decomposition.

    • Initiation: The reaction often requires initiation by a radical initiator or UV light.[1] Ensure the initiator is added correctly or that the UV lamp is functional and positioned appropriately.

    • Reaction Time: The reaction can take several hours to go to completion.[1] Monitor the reaction progress using an appropriate analytical technique like GC-MS or TLC to determine the optimal reaction time.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen and moisture.

Issue 2: Presence of Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or multiple peaks in the GC-MS analysis. What are these impurities and how can I minimize their formation?

Answer: The most common impurities in this synthesis are mono-chlorinated and tri-chlorinated byproducts.

  • Common Impurities:

    • 4-chloro-1,3-dioxolan-2-one: This is a result of incomplete chlorination.

    • 4,4,5-trichloro-1,3-dioxolan-2-one: This forms from over-chlorination of the desired product.[1]

  • Minimizing Impurity Formation:

    • Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of sulfuryl chloride to ethylene carbonate. An excess of the chlorinating agent will favor the formation of the trichloro- byproduct, while an insufficient amount will lead to incomplete reaction and the presence of the mono-chloro- byproduct.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote over-chlorination. It is crucial to monitor the reaction and stop it once the desired product is maximized.

    • Controlled Addition: A slow, controlled addition of the chlorinating agent can help to maintain a low concentration of it in the reaction mixture, potentially reducing over-chlorination.

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to separate the this compound from the chlorinated byproducts. What is the recommended purification method?

Answer: Fractional distillation is the most effective method for separating the desired product from the mono- and tri-chlorinated byproducts due to their different boiling points.

  • Purification Strategy:

    • Flash Distillation: Initially, a flash distillation can be performed to remove the bulk of the unreacted starting materials and lower-boiling impurities.[1]

    • Fractional Distillation: A subsequent fractional distillation using a column with high theoretical plates (e.g., a Vigreux or spinning band column) is necessary for a fine separation of the chlorinated dioxolanones.[1] Collect fractions based on their boiling points and analyze each fraction by GC-MS to determine its purity.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₃H₂Cl₂O₃156.95~150-155 °C at reduced pressure
4-Chloro-1,3-dioxolan-2-oneC₃H₃ClO₃122.52Not readily available, expected to be lower than the dichlorinated product.
4,4,5-Trichloro-1,3-dioxolan-2-oneC₃HCl₃O₃191.40Not readily available, expected to be higher than the dichlorinated product.
Ethylene CarbonateC₃H₄O₃88.06243-248
Sulfuryl ChlorideSO₂Cl₂134.9769.3

Table 2: Typical Reaction Conditions and Expected Outcome

ParameterConditionExpected Outcome
Reactant Ratio Ethylene Carbonate : SO₂Cl₂ (1 : 3.37 molar ratio)[1]High conversion to chlorinated products.
Initiator Azobisisobutyronitrile (AIBN) (catalytic amount)[1]Efficient radical chain initiation.
Temperature Profile 34-47°C for 3 hours, then ramped to 103°C over 7 hours[1]Controlled reaction progression, minimizing side reactions.
Reaction Time ~10-13 hours[1]Good conversion of starting material.
Crude Product Composition ~86.3% this compound, ~8.8% 4-chloro-1,3-dioxolan-2-one, ~3.1% 4,4,5-trichloro-1,3-dioxolan-2-one[1]A mixture requiring purification.

Detailed Experimental Protocol

This protocol is based on the synthesis described in patent literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Ethylene carbonate (88 g)

  • Sulfuryl chloride (297 g)

  • Azobisisobutyronitrile (AIBN) (1.0 g)

Equipment:

  • 500 mL, 3-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Nitrogen purge line

  • Heating mantle

  • UV lamp (optional, if AIBN is not used)

  • Vacuum source for flash distillation

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Assemble the 3-neck round-bottom flask with a magnetic stirrer, thermometer, and reflux condenser. The condenser outlet should be connected to a trap to neutralize evolved gases (HCl and SO₂). Purge the entire system with nitrogen.

  • Charging Reagents: Charge the flask with ethylene carbonate (88 g), sulfuryl chloride (297 g), and AIBN (1.0 g).[1]

  • Initiation and Reaction:

    • Begin stirring the mixture.

    • If using a UV lamp, irradiate the mixture.

    • Heat the mixture to 34-47°C and maintain this temperature for the first 3 hours.[1]

    • Over the next 7 hours, gradually increase the temperature from 51°C to 103°C.[1]

  • Workup:

    • After the reaction is complete (as determined by GC-MS analysis of an aliquot), cool the mixture to room temperature.

    • Evacuate the flask using a water aspirator to remove any remaining dissolved HCl and SO₂.

  • Purification:

    • Perform an initial flash distillation at reduced pressure (e.g., ~266 Pa) with a pot temperature up to 150°C to separate the chlorinated products from non-volatile residues.[1]

    • Subject the collected distillate to fractional distillation under reduced pressure to separate the this compound from the mono- and tri-chlorinated byproducts. Collect fractions based on boiling point and analyze their purity by GC-MS.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Yield ReagentIssue Reagent Quality LowYield->ReagentIssue ConditionsIssue Reaction Conditions LowYield->ConditionsIssue InitiationFailure Initiation Failure LowYield->InitiationFailure ImpureProduct Impure Product ImpureProduct->ConditionsIssue PurificationIssue Inefficient Purification ImpureProduct->PurificationIssue StalledReaction Stalled Reaction StalledReaction->ReagentIssue StalledReaction->ConditionsIssue StalledReaction->InitiationFailure CheckReagents Verify Reagent Purity & Dryness ReagentIssue->CheckReagents OptimizeConditions Optimize Temp. & Time ConditionsIssue->OptimizeConditions ControlStoichiometry Adjust Stoichiometry ConditionsIssue->ControlStoichiometry FractionalDistillation Perform Fractional Distillation PurificationIssue->FractionalDistillation CheckInitiator Verify Initiator/UV Source InitiationFailure->CheckInitiator

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 4,5-Dichloro-1,3-dioxolan-2-one and Alternative Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of fine chemicals and pharmaceuticals, the conversion of carboxylic acids to acyl chlorides is a pivotal step, enabling a wide array of subsequent transformations. The choice of chlorinating agent is critical, influencing reaction efficiency, selectivity, and safety. This guide provides a comprehensive comparison of 4,5-dichloro-1,3-dioxolan-2-one with commonly used alternative chlorinating agents, including thionyl chloride, oxalyl chloride, and phosgene.

While direct comparative experimental data for this compound against other agents is not extensively available in peer-reviewed literature, this guide consolidates known information to facilitate an informed selection process.

Executive Summary

This compound is a chlorinating agent that offers potential as a safer alternative to highly toxic reagents like phosgene. Its performance characteristics, particularly in comparison to workhorse reagents like thionyl chloride and oxalyl chloride, are of significant interest to the research and development community. This guide will delve into the available data on its properties, safety, and proposed mechanism, alongside a detailed look at its established competitors.

General Comparison of Chlorinating Agents

FeatureThis compoundThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosgene (COCl₂)
Physical State Solid/Liquid (depending on isomer)Colorless to yellow liquidColorless fuming liquidColorless gas
Boiling Point Not readily available76 °C62 °C8 °C
Key Byproducts Ethylene carbonate, CO₂, HCl (proposed)SO₂, HClCO, CO₂, HClHCl, CO₂
Toxicity Toxic, CorrosiveToxic, Corrosive, LachrymatorToxic, Corrosive, LachrymatorExtremely Toxic
Handling Potentially easier to handle than gasesFuming liquid, requires careFuming liquid, requires careHighly hazardous gas, requires specialized equipment

In-Depth Analysis of Chlorinating Agents

This compound

This compound is a cyclic carbonate derivative. While its primary application in the literature is not extensively documented as a general chlorinating agent for carboxylic acids, its structure suggests reactivity towards nucleophiles and potential as a phosgene substitute.

Proposed Mechanism of Action:

The chlorination of a carboxylic acid by this compound is proposed to proceed through a nucleophilic acyl substitution pathway. The carboxylic acid is expected to attack the carbonyl group of the dioxolanone, leading to a cascade of reactions that ultimately generate the acyl chloride.

G cluster_0 Activation and Chlorination Carboxylic_Acid R-COOH Dioxolanone This compound Carboxylic_Acid->Dioxolanone Nucleophilic Attack Intermediate Reactive Intermediate Dioxolanone->Intermediate Acyl_Chloride R-COCl Intermediate->Acyl_Chloride Chloride Transfer Byproducts Byproducts (e.g., Ethylene Carbonate, CO2, HCl) Intermediate->Byproducts G cluster_0 Thionyl Chloride Mechanism Carboxylic_Acid R-COOH Thionyl_Chloride SOCl₂ Carboxylic_Acid->Thionyl_Chloride Nucleophilic Attack Chlorosulfite_Intermediate R-CO-O-SOCl Thionyl_Chloride->Chlorosulfite_Intermediate Acyl_Chloride R-COCl Chlorosulfite_Intermediate->Acyl_Chloride Cl⁻ Attack Byproducts SO₂ + HCl Acyl_Chloride->Byproducts G cluster_0 Oxalyl Chloride Mechanism (with DMF catalyst) Oxalyl_Chloride (COCl)₂ Vilsmeier_Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Oxalyl_Chloride->Vilsmeier_Reagent with DMF DMF DMF Reactive_Intermediate R-CO-O-CH=N⁺(CH₃)₂ Vilsmeier_Reagent->Reactive_Intermediate with R-COOH Carboxylic_Acid R-COOH Acyl_Chloride R-COCl Reactive_Intermediate->Acyl_Chloride Cl⁻ Attack Byproducts CO + CO₂ + HCl + DMF Acyl_Chloride->Byproducts

A Comparative Guide to the Reactivity of Cyclic Carbonates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and materials science, cyclic carbonates are valued as versatile intermediates and monomers. Their reactivity is central to their application in areas ranging from the synthesis of fine chemicals and pharmaceuticals to the production of biodegradable polymers. This guide provides a comparative analysis of the reactivity of 4,5-dichloro-1,3-dioxolan-2-one against other common cyclic carbonates: ethylene carbonate, propylene carbonate, and vinylene carbonate. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate cyclic carbonate for their specific applications.

Introduction to the Compared Cyclic Carbonates

This compound is a halogenated cyclic carbonate. The presence of two electron-withdrawing chlorine atoms on the dioxolane ring is anticipated to significantly enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. While specific experimental data on its comparative reactivity is limited in publicly available literature, its structural features suggest a high potential for reactions involving ring-opening.

Ethylene carbonate is the simplest cyclic carbonate and is widely used as a polar aprotic solvent and as a precursor in the synthesis of various organic compounds. Its reactivity is considered a baseline for comparison with substituted cyclic carbonates.

Propylene carbonate is structurally similar to ethylene carbonate, with the addition of a methyl group. This methyl group introduces a chiral center and can influence the stereochemistry of its reactions. The electron-donating nature of the methyl group may slightly decrease the reactivity of the carbonyl group compared to ethylene carbonate.

Vinylene carbonate contains a carbon-carbon double bond within the ring, which introduces rigidity and provides a site for further chemical transformations, such as polymerization and cycloaddition reactions. It is a well-known additive in lithium-ion battery electrolytes, where it forms a stable solid electrolyte interphase (SEI) on the anode.

Comparative Data of Physical and Chemical Properties

The following table summarizes key physical and chemical properties of the four cyclic carbonates, providing a basis for understanding their relative reactivity and potential applications.

PropertyThis compoundEthylene CarbonatePropylene CarbonateVinylene Carbonate
CAS Number 3967-55-3[1]96-49-1108-32-7872-36-6
Molecular Formula C₃H₂Cl₂O₃[1]C₃H₄O₃C₄H₆O₃C₃H₂O₃
Molecular Weight 156.95 g/mol [1]88.06 g/mol 102.09 g/mol 86.05 g/mol
Appearance Colorless to pale yellow liquid or solidColorless solidColorless liquidColorless solid
Boiling Point Not readily available248 °C242 °C162 °C
Melting Point Not readily available34-37 °C-48.8 °C22 °C
Key Structural Feature Two chlorine substituentsUnsubstitutedMethyl substituentCarbon-carbon double bond

Comparative Reactivity Analysis

The reactivity of cyclic carbonates is primarily governed by the electrophilicity of the carbonyl carbon and the strain of the five-membered ring. The substituents on the ring play a crucial role in modulating this reactivity.

Nucleophilic Ring-Opening: This is a fundamental reaction for cyclic carbonates. The rate of this reaction is expected to be significantly influenced by the electronic effects of the substituents.

  • This compound: The two electron-withdrawing chlorine atoms are expected to make the carbonyl carbon significantly more electrophilic, leading to a much higher reactivity towards nucleophiles compared to the other three carbonates.

  • Vinylene Carbonate: The double bond in vinylene carbonate can also influence the ring strain and electronic properties, potentially affecting its reactivity in ring-opening reactions.

  • Ethylene Carbonate: Serves as the benchmark for this comparison.

  • Propylene Carbonate: The electron-donating methyl group is expected to slightly decrease the electrophilicity of the carbonyl carbon, making it the least reactive of the four in nucleophilic ring-opening reactions.

Ring-Opening Polymerization (ROP): The ability of a cyclic carbonate to undergo ROP is related to its ring strain and the stability of the resulting polymer.

  • This compound: The high reactivity of the monomer could be advantageous for polymerization; however, the stability and properties of the resulting polychlorinated carbonate would need to be considered.

  • Ethylene Carbonate & Propylene Carbonate: These are commonly used in the synthesis of polycarbonates, although the polymerization of five-membered rings can be challenging.

  • Vinylene Carbonate: Can undergo polymerization to form poly(vinylene carbonate), which is a component of the SEI layer in lithium-ion batteries.

Cycloaddition Reactions: The double bond in vinylene carbonate makes it a suitable substrate for cycloaddition reactions, such as Diels-Alder reactions, which is a reactivity pathway not available to the other three saturated cyclic carbonates.

The following table provides a qualitative comparison of the expected reactivity in these key reaction types.

Reaction TypeThis compoundEthylene CarbonatePropylene CarbonateVinylene Carbonate
Nucleophilic Ring-Opening HighestHighModerateHigh
Ring-Opening Polymerization Potentially High (monomer reactivity)ModerateModerateHigh
[4+2] Cycloaddition Not ApplicableNot ApplicableNot ApplicableHigh

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis and a key reaction of cyclic carbonates, which can be adapted for a comparative study.

Synthesis of this compound

This protocol is adapted from a patent describing the synthesis of this compound.[2]

Materials:

  • Ethylene carbonate (88 g)

  • Sulfuryl chloride (297 g)

  • Azobisisobutyronitrile (AIBN) (1.0 g)

  • 500 mL 3-neck round-bottom flask

  • Nitrogen purge line, magnetic stirrer, thermometer, reflux condenser, trap, and drying tower

  • Mercury vapor lamp

Procedure:

  • Charge the 500 mL, 3-neck round-bottom flask with ethylene carbonate, sulfuryl chloride, and AIBN.

  • Purge the assembly with nitrogen.

  • Stir the mixture and irradiate with a mercury vapor lamp at a temperature of 34-47°C for the first 3 hours.

  • Over the next 7 hours, increase the temperature from 51 to 103°C.

  • The product, this compound, can be isolated and purified by distillation.

Comparative Nucleophilic Ring-Opening with an Amine (Hypothetical)

This hypothetical protocol is designed to compare the reactivity of the four cyclic carbonates with a primary amine.

Materials:

  • This compound (1 mmol)

  • Ethylene carbonate (1 mmol)

  • Propylene carbonate (1 mmol)

  • Vinylene carbonate (1 mmol)

  • Benzylamine (1 mmol)

  • Anhydrous acetonitrile (10 mL per reaction)

  • Reaction vials with stir bars

  • Thermostatically controlled heating block

  • HPLC or GC-MS for analysis

Procedure:

  • In separate reaction vials, dissolve each cyclic carbonate (1 mmol) in anhydrous acetonitrile (10 mL).

  • Add benzylamine (1 mmol) to each vial.

  • Place the vials in a heating block set to a constant temperature (e.g., 50 °C).

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquots by adding a suitable reagent (e.g., a dilute acid).

  • Analyze the aliquots by HPLC or GC-MS to determine the consumption of the cyclic carbonate and the formation of the ring-opened product.

  • Plot the concentration of the cyclic carbonate versus time to determine the reaction rate for each compound.

Visualizations

Reaction Pathway: Nucleophilic Ring-Opening

The following diagram illustrates the general mechanism for the nucleophilic ring-opening of a cyclic carbonate by an amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_reagents Prepare Stock Solutions (Cyclic Carbonates, Nucleophile) run_reactions Set up Parallel Reactions (Constant Temperature) prep_reagents->run_reactions sampling Collect Aliquots at Timed Intervals run_reactions->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC/GC-MS quench->analysis kinetics Determine Reaction Kinetics analysis->kinetics comparison Compare Reactivity kinetics->comparison

References

Performance Showdown: Poly(vinylene carbonate) vs. PLGA for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for advanced biomaterials, the choice of polymer is paramount to the success of drug delivery systems, tissue engineering scaffolds, and other biomedical innovations. This guide provides an objective comparison of two prominent biodegradable polymers: Poly(vinylene carbonate) (PVCa), a polymer derivable from 4,5-Dichloro-1,3-dioxolan-2-one, and Poly(lactic-co-glycolic acid) (PLGA), a widely utilized and FDA-approved aliphatic polyester. This analysis is based on a comprehensive review of experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following tables summarize the key quantitative performance metrics for Poly(vinylene carbonate) and PLGA. It is important to note that the direct polymerization of this compound is not extensively documented; therefore, the data for PVCa is based on the polymerization of its derivative, vinylene carbonate.

Table 1: Molecular and Thermal Properties

PropertyPoly(vinylene carbonate) (PVCa)Poly(lactic-co-glycolic acid) (PLGA)
Molecular Weight (Mn) High molecular weights achievable[1]Tunable (typically 10 - 213 kDa)[2]
Polydispersity Index (PDI) Typically broad in bulk polymerization[3]Generally narrow (controlled synthesis)
Glass Transition Temp. (Tg) Around room temperature[4]40 - 60 °C (tunable by monomer ratio)[5]
Melting Temperature (Tm) Not typically crystallineAmorphous (for 25-75% lactide)[5]
Degradation Mechanism Surface erosion[6]Bulk erosion (autocatalytic hydrolysis)[6]

Table 2: Mechanical and Biological Properties

PropertyPoly(vinylene carbonate) (PVCa)Poly(lactic-co-glycolic acid) (PLGA)
Mechanical Performance Can be improved to match PLA levels[6]Robust mechanical strength, tunable[7]
Biocompatibility Excellent, low cytotoxicity[6]Excellent, FDA-approved[7][8]
Degradation Products Non-toxic poly(vinyl alcohol) and dialcohols[6]Lactic acid and glycolic acid (natural metabolites)[8]
Drug Loading Capacity Suitable for various drugsHigh, for both hydrophilic and hydrophobic drugs[7]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic routes to Poly(vinylene carbonate) and PLGA.

Polyvinylene_Carbonate_Synthesis EthyleneCarbonate Ethylene Carbonate ChlorinatedEC Monochloroethylene Carbonate EthyleneCarbonate->ChlorinatedEC Chlorination (UV, Cl2) VinyleneCarbonate Vinylene Carbonate ChlorinatedEC->VinyleneCarbonate Dehydrochlorination (e.g., Triethylamine) PVCa Poly(vinylene carbonate) VinyleneCarbonate->PVCa Radical Polymerization (e.g., AIBN, Benzoyl Peroxide)

Caption: Synthesis of Poly(vinylene carbonate) from Ethylene Carbonate.

PLGA_Synthesis Lactide Lactide (cyclic dimer of lactic acid) PLGA Poly(lactic-co-glycolic acid) Lactide->PLGA Ring-Opening Copolymerization (e.g., Sn(Oct)2 catalyst) Glycolide Glycolide (cyclic dimer of glycolic acid) Glycolide->PLGA Ring-Opening Copolymerization (e.g., Sn(Oct)2 catalyst)

Caption: Synthesis of PLGA via Ring-Opening Copolymerization.

In-Depth Experimental Protocols

For reproducibility and accurate comparison, detailed experimental methodologies are crucial.

Synthesis of Poly(vinylene carbonate) (PVCa)

The synthesis of PVCa is typically achieved through the radical polymerization of vinylene carbonate.

1. Monomer Synthesis: Vinylene Carbonate from Ethylene Carbonate

  • Materials: Ethylene carbonate, chlorine (or sulfuryl chloride), triethylamine, suitable solvent (e.g., carbon tetrachloride for chlorination, ethyl acetate for dehydrochlorination), UV lamp, reaction flask with reflux condenser, dropping funnel, and stirring apparatus.

  • Chlorination: Ethylene carbonate is dissolved in a solvent and subjected to photochlorination using chlorine gas under UV irradiation at 60-70 °C. The reaction progress is monitored until monochloroethylene carbonate is formed.[9]

  • Dehydrochlorination: The resulting monochloroethylene carbonate is then treated with a base, such as triethylamine, to induce dehydrochlorination, yielding vinylene carbonate.[9]

  • Purification: The crude vinylene carbonate is purified, often through reduced pressure distillation, to achieve high purity, which is critical for obtaining high molecular weight polymers.[9]

2. Radical Polymerization of Vinylene Carbonate

  • Materials: Purified vinylene carbonate, radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide), and a suitable solvent for solution polymerization (e.g., acetone, dimethylformamide) or conditions for bulk polymerization.[3][9]

  • Procedure:

    • Vinylene carbonate and the radical initiator are dissolved in the chosen solvent in a reaction vessel.

    • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

    • The reaction mixture is heated to a specific temperature (e.g., 60°C for AIBN) to initiate polymerization and maintained for a set duration.[3]

    • The resulting polymer, Poly(vinylene carbonate), is then isolated, typically by precipitation in a non-solvent, followed by filtration and drying under vacuum.[3]

Synthesis of Poly(lactic-co-glycolic acid) (PLGA)

PLGA is synthesized via the ring-opening copolymerization of lactide and glycolide.

1. Materials: Lactide, glycolide, a catalyst (commonly stannous octoate, Sn(Oct)₂), an initiator (e.g., a short-chain alcohol), and a high-vacuum reaction setup.

2. Procedure:

  • Lactide and glycolide monomers are charged into a dry reaction vessel under an inert atmosphere. The ratio of lactide to glycolide is chosen based on the desired degradation rate and mechanical properties of the final polymer.[5]
  • The catalyst, such as stannous octoate, and an initiator are added to the molten monomers.
  • The reaction is carried out at an elevated temperature (typically 130-180°C) under high vacuum for several hours.[10]
  • The resulting PLGA polymer is then cooled, isolated, and can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).[10]

Performance Comparison and Concluding Remarks

Poly(vinylene carbonate) presents itself as a promising biomaterial with excellent biocompatibility and a favorable surface erosion degradation mechanism, which can be advantageous for predictable drug release profiles.[6] Its degradation into non-toxic poly(vinyl alcohol) and small dialcohols is a significant benefit.[6] However, the synthesis of high-purity vinylene carbonate monomer can be challenging, and the polymerization process requires careful control to achieve high molecular weights and avoid crosslinking, especially in bulk polymerization.[3][9]

PLGA , on the other hand, is a well-established, FDA-approved polymer with a long history of use in biomedical applications.[8] Its key advantages include its tunable degradation rate, which can be precisely controlled by altering the lactide-to-glycolide ratio, and its robust mechanical properties.[5][7] The bulk erosion mechanism of PLGA, while leading to a more complex release profile, is well-understood and has been successfully utilized in numerous commercial drug delivery products.

  • Choose Poly(vinylene carbonate) when:

    • A surface-eroding polymer is desired for zero-order drug release kinetics.

    • Extremely low cytotoxicity is a primary concern.

    • The degradation products of PLGA (lactic and glycolic acid), which can cause a localized acidic environment, are to be avoided.

  • Choose PLGA when:

    • A well-established, FDA-approved material with a predictable and tunable degradation profile is required.

    • High mechanical strength is necessary for the intended application.

    • Extensive literature and a strong regulatory track record are beneficial for development.

Ultimately, the selection between Poly(vinylene carbonate) and PLGA will depend on the specific performance requirements of the biomedical application. This guide provides the foundational data and methodologies to assist researchers in navigating this critical decision-making process.

References

A Comparative Guide to Fluorodioxole Synthesis: Evaluating the Role of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated heterocyclic compounds is a critical aspect of discovering and producing novel therapeutic agents and materials. Among these, fluorodioxoles are of significant interest due to their presence in various bioactive molecules. This guide provides a comprehensive comparison of synthetic routes to fluorodioxoles, with a special focus on the emerging use of 4,5-Dichloro-1,3-dioxolan-2-one, and contrasts it with established alternative methods.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. Consequently, the development of robust and efficient fluorination strategies is a key area of research. This guide will delve into the experimental details of different synthetic pathways to fluorodioxoles, presenting quantitative data to allow for an objective comparison of their performance.

Comparison of Synthetic Methods for Fluorodioxoles

The synthesis of fluorodioxoles can be approached through several distinct pathways. Below is a comparative summary of the key methods, with a focus on reaction precursors, conditions, and reported yields.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYieldPurity
Method 1: From Dichlorodioxolanone This compoundHF, SF₄300 hours150°CData not explicitly stated for a direct comparisonApprox. 86.3% (distillate purity of starting material)[1]
Method 2: Halogen Exchange 2,2-Dichloro-1,3-benzodioxoleAnhydrous KF, KHF₂ (catalyst)8 hours140°C83%Not explicitly stated
Method 3: From Catechol CatecholDibromodifluoromethane (CBr₂F₂)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Method 1: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane from this compound

This method utilizes this compound as a key precursor for the synthesis of a fluorinated dioxolane, which can be further converted to a fluorodioxole.

Synthesis of this compound:

  • A 500 mL, 3-neck round-bottom flask is equipped with a nitrogen purge line, magnetic stirrer, thermometer, and reflux condenser leading to a trap and drying tower.

  • The flask is charged with 88 g of ethylene carbonate, 297 g of sulfuryl chloride, and 1.0 g of azobisisobutyronitrile.

  • The stirred mixture is irradiated with a mercury vapor lamp at 34-47°C for the first 3 hours.

  • The temperature is then increased from 51 to 103°C over the next 7 hours.

  • After cooling, the flask is evacuated to remove residual HCl.

  • The product is flash-distilled at approximately 266 Pa and a pot temperature of up to 150°C, yielding 85.7 g of distillate.

  • Gas chromatography analysis of the distillate shows it to contain approximately 86.3% of this compound.[1]

Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane:

  • A 300 mL "Hastelloy" C shaker tube is charged with 136.2 g of this compound, 16.2 g of HF, and 194.4 g of SF₄.

  • The tube is heated to 150°C and agitated for 300 hours to yield 2,2-Difluoro-4,5-dichloro-1,3-dioxolane.[1]

Method 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange

This widely used industrial method involves a fluorine-chlorine exchange reaction.

  • A glass three-necked round-bottom flask is fitted with a central stirrer, a vertical condenser, and heating equipment.

  • The flask is charged with 210 g (3.61 mol) of anhydrous KF (dried in a vacuum at 150°C), 23 g of KHF₂ (dried over P₂O₅), 500 g of tetramethylene sulfone (distilled over a molecular sieve), and 226 g (1.18 mol) of 2,2-dichloro-1,3-benzodioxole.[2]

  • The mixture is heated to 140°C with stirring.[2][3]

  • The reaction progress is monitored by gas chromatography with sampling at regular intervals.

  • After 8 hours, the reaction is complete with 100% conversion of the starting material.[3]

  • The reaction mixture is cooled, and 2000 g of water is added to dissolve the salts and the tetramethylene sulfone.

  • The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, separates and is purified by distillation.

  • This process yields 155 g (0.98 mol) of pure 2,2-difluoro-1,3-benzodioxole, which corresponds to an 83% yield.[3]

Method 3: Synthesis from Catechol and a Geminal Difluorinating Agent

This approach builds the 2,2-difluoro-1,3-benzodioxole ring directly from a catechol derivative.

The construction of the 2,2-difluoro-1,3-benzodioxole ring is commonly achieved through the reaction of catechol with a suitable C1 geminal difluorinating agent, such as dibromodifluoromethane (CBr₂F₂).[4] This process forms the five-membered dioxole ring fused to the benzene ring.[4]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the primary synthetic pathways, the following diagrams have been generated using the DOT language.

cluster_0 Method 1: From Dichlorodioxolanone A 4,5-Dichloro-1,3- dioxolan-2-one B HF, SF4 (Fluorination) A->B Reacts with C 2,2-Difluoro-4,5-dichloro- 1,3-dioxolane B->C Forms D Dechlorination C->D Undergoes E Fluorodioxole D->E Yields

Caption: Workflow for Fluorodioxole Synthesis via Dichlorodioxolanone.

cluster_1 Method 2: Halogen Exchange F 2,2-Dichloro-1,3- benzodioxole G KF, KHF2 (Fluorinating agents) F->G Reacts with H 2,2-Difluoro-1,3- benzodioxole G->H Forms

Caption: Workflow for Fluorodioxole Synthesis via Halogen Exchange.

cluster_2 Method 3: From Catechol I Catechol J CBr2F2 (Difluorinating agent) I->J Reacts with K 2,2-Difluoro-1,3- benzodioxole J->K Forms

Caption: Workflow for Fluorodioxole Synthesis from Catechol.

Advantages of Using this compound

While direct, quantitative comparisons are challenging due to the synthesis of different final products in the cited literature, several potential advantages of using this compound as a starting material can be inferred:

  • Versatility in Fluorodioxole Synthesis: The use of this compound provides a pathway to synthesize fluorodioxoles that are not based on a pre-existing aromatic ring system. This allows for the creation of a wider variety of fluorinated dioxole monomers, which are valuable for the preparation of homopolymers and copolymers with diverse applications, including corrosion-resistant seals, gaskets, and linings.[1]

  • Access to Novel Fluorinated Building Blocks: This method generates novel fluorinated 4,5-dichloro-1,3-dioxolanes, which can serve as versatile intermediates for the synthesis of various fluorodioxoles.[1] This modularity can be advantageous for creating a library of fluorinated compounds for screening in drug discovery and materials science.

  • Potential for Milder Downstream Reactions: Although the initial fluorination of this compound requires harsh conditions (high temperature and pressure with HF and SF₄), the subsequent conversion of the resulting 2,2-difluoro-4,5-dichloro-1,3-dioxolane to the final fluorodioxole can potentially be achieved through milder dechlorination reactions.

In contrast, the widely used halogen exchange method, while efficient for the synthesis of 2,2-difluoro-1,3-benzodioxole with a high yield of 83%, is primarily limited to the modification of a pre-existing benzodioxole scaffold.[3] The synthesis from catechol offers a more direct route to the benzodioxole ring system but may require handling of the gaseous and potentially hazardous dibromodifluoromethane.

References

A Comparative Guide to Analytical Methods for the Quantification of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a significant compound in various chemical syntheses. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research applications. This guide provides a comparative overview of two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this particular analyte are not widely published, this document outlines methodologies adapted from the analysis of structurally similar compounds, such as other chlorinated organic molecules and cyclic carbonates.

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. This guide presents a comparison of expected performance characteristics and detailed experimental protocols to assist researchers, scientists, and drug development professionals in choosing and implementing a suitable method for their specific needs.

Method Comparison

Both GC-MS and HPLC offer robust and reliable approaches for the quantification of this compound. The choice between these techniques will be influenced by the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and semi-volatile compounds. Given the nature of this compound, GC-MS is expected to provide high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds. For the analysis of this compound, a reverse-phase HPLC method would likely be employed, offering a different selectivity compared to GC.

Data Presentation: Expected Performance of Analytical Methods

The following tables summarize the expected performance characteristics for the quantification of this compound using GC-MS and HPLC. These values are based on typical performance for structurally similar chlorinated organic compounds and cyclic carbonates.

Table 1: Expected Performance of GC-MS Method

ParameterExpected Performance
Linearity (R²)> 0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)Low ng/mL
Limit of Quantification (LOQ)Mid ng/mL

Table 2: Expected Performance of HPLC-UV Method

ParameterExpected Performance
Linearity (R²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)High ng/mL to low µg/mL
Limit of Quantification (LOQ)Low to mid µg/mL

Experimental Protocols

The following are detailed, adaptable protocols for the quantification of this compound using GC-MS and HPLC.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a non-complex organic solvent matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample solution, add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of the extraction solvent prior to GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards and samples using the described GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reverse-phase HPLC method for the quantification of this compound.

1. Sample Preparation

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the calibration standards and samples using the described HPLC method.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution in Appropriate Solvent Concentration->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path HPLC HPLC Analysis Reconstitution->HPLC HPLC Path Integration Peak Integration GC_MS->Integration HPLC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General analytical workflow for the quantification of this compound.

GC-MS Method Logical Flow start Start sample_prep Prepare Sample and Internal Standard start->sample_prep inject Inject into GC-MS sample_prep->inject separate Chromatographic Separation (HP-5ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect process Data Processing and Quantification detect->process end End process->end

Caption: Logical flow diagram for the GC-MS quantification method.

HPLC Method Logical Flow start Start sample_prep Prepare and Filter Sample start->sample_prep inject Inject into HPLC sample_prep->inject separate Reverse-Phase Separation (C18 column) inject->separate detect UV Detection separate->detect process Data Processing and Quantification detect->process end End process->end

Caption: Logical flow diagram for the HPLC quantification method.

Comparative Analysis of Catalyst Efficiency in 4,5-Dichloro-1,3-dioxolan-2-one Polymerization: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and research databases did not yield specific experimental data comparing the efficiency of different catalysts for the polymerization of 4,5-dichloro-1,3-dioxolan-2-one. While the principles of ring-opening polymerization (ROP) of cyclic esters and carbonates are well-established, specific studies detailing catalyst performance for this particular chlorinated monomer appear to be limited or not indexed in accessible databases.

The search for relevant data encompassed a wide range of keywords and strategies, including "polymerization of this compound catalysts," "catalytic efficiency in this compound polymerization," and "synthesis of poly(this compound)." The retrieved results focused on the polymerization of other, more common, cyclic monomers such as lactide, caprolactone, and unsubstituted or differently substituted dioxolanones.

This lack of specific data prevents the creation of a detailed comparison guide as requested, which would include quantitative data on catalyst performance (e.g., conversion rates, molecular weight, polydispersity index) and detailed experimental protocols.

General Considerations for Catalyst Selection in Ring-Opening Polymerization

For researchers investigating the polymerization of this compound, the selection of potential catalysts would likely draw from established systems for other cyclic esters and carbonates. The choice of catalyst can significantly influence the polymerization kinetics, the properties of the resulting polymer, and the overall efficiency of the process. Generally, catalysts for ROP can be broadly categorized into:

  • Organometallic Catalysts: Compounds based on metals such as tin, aluminum, zinc, and rare-earth metals are widely used for ROP. Tin(II) octoate (Sn(Oct)₂), for example, is a common and effective catalyst for the ROP of lactide and other cyclic esters. The efficiency of these catalysts can be tuned by modifying the metal center and the coordinating ligands.

  • Organocatalysts: Metal-free catalysts, such as strong organic bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)) and thiourea-based compounds, have gained prominence as they can provide excellent control over the polymerization and avoid metal contamination in the final polymer.

  • Enzymatic Catalysts: Lipases are known to catalyze the ROP of various cyclic esters, offering a green and highly selective alternative. However, their applicability to chlorinated monomers would require specific investigation.

Proposed Experimental Workflow for Catalyst Comparison

For researchers and drug development professionals aiming to compare the efficiency of different catalysts for the polymerization of this compound, a systematic experimental approach is necessary. The following diagram outlines a general workflow for such a comparative study.

G cluster_0 Catalyst Selection & Preparation cluster_1 Polymerization Reaction cluster_2 Monitoring & Analysis cluster_3 Data Comparison & Conclusion A Select Potential Catalysts (e.g., Sn(Oct)₂, DBU, etc.) B Prepare Catalyst Solutions of Known Concentration A->B C Set up Parallel Reactions with Identical Monomer/Initiator Ratios B->C Introduce to Reactor D Add Different Catalysts to Each Reaction Vessel C->D E Maintain Constant Reaction Conditions (Temp., Time, Atmosphere) D->E F Monitor Monomer Conversion (e.g., via NMR or GC) E->F Sample at Intervals G Terminate Polymerization and Isolate Polymer F->G H Characterize Polymer Properties (SEC for Mn, PDI; DSC for Tg, Tm) G->H I Tabulate and Compare Quantitative Data H->I Compile Results J Determine Most Efficient Catalyst System I->J

Caption: A generalized workflow for comparing the efficiency of different catalysts in a polymerization reaction.

Conclusion

While a direct comparison of catalysts for the polymerization of this compound cannot be provided due to a lack of specific literature data, researchers can leverage the extensive knowledge from the broader field of ring-opening polymerization to design and execute their own comparative studies. The systematic evaluation of various catalyst classes, guided by a structured experimental workflow, will be crucial in identifying the most efficient catalytic system for this specific monomer, thereby enabling the development of novel polymers for various applications in research and drug development.

A Cost-Benefit Analysis of 4,5-Dichloro-1,3-dioxolan-2-one in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly for researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision balancing cost, efficacy, safety, and environmental impact. 4,5-Dichloro-1,3-dioxolan-2-one, a chlorinated cyclic carbonate, presents itself as a versatile synthon. This guide provides an objective comparison of its performance against common alternatives, supported by available data, to inform its cost-benefit analysis in various synthetic applications.

Performance Comparison: this compound vs. Alternatives

As a phosgene equivalent, this compound offers a safer, solid alternative to the highly toxic phosgene gas for reactions such as carbonylation and the synthesis of isocyanates, carbonates, and ureas. Its primary competitors include other phosgene surrogates like triphosgene, diphosgene, and carbonyldiimidazole (CDI).

The following table summarizes key comparative data for these reagents in common synthetic transformations. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from various sources.

FeatureThis compoundTriphosgeneDiphosgeneCarbonyldiimidazole (CDI)
Physical State SolidCrystalline SolidLiquidCrystalline Solid
Molecular Weight ( g/mol ) 156.95296.75197.82162.15
Key Applications Carbonylation, Isocyanate Synthesis, Carbonate SynthesisCarbonylation, Isocyanate Synthesis, Chloroformate SynthesisCarbonylation, Isocyanate SynthesisPeptide coupling, Urea Synthesis, Carbamate Synthesis
Typical Reaction Conditions Varies, often requires heatingMild conditions, often at room temperature or belowVaries, can require elevated temperaturesMild conditions, typically at room temperature
Reported Yields Data not widely availableGood to excellent (often >80%)Good to excellentGood to excellent (often >90%)[1][2]
Approximate Cost per Mole *~$630~$163~$786 (for 10mL)~$432
Safety Considerations Toxic, handle with care in a well-ventilated area.[3]Toxic, moisture-sensitive, decomposes to phosgene.Toxic, corrosive, moisture-sensitive.Moisture-sensitive.
Byproducts Dioxolane-derived residuesHCl, CO2HCl, CO2Imidazole, CO2

*Cost per mole is an estimation based on currently available retail prices from various suppliers and may vary significantly based on purity, quantity, and vendor.

Experimental Protocols: Representative Synthetic Procedures

To provide a practical context for comparison, the following are generalized experimental protocols for key synthetic transformations using this compound and its alternatives.

Synthesis of Ureas

Using Carbonyldiimidazole (CDI): A convenient method for synthesizing both symmetrical and unsymmetrical ureas involves the use of CDI, often in the presence of a promoter like zinc metal.[1][2]

  • Reaction Setup: To a solution of an amine (1 equivalent) in an appropriate solvent (e.g., THF, DCM), add CDI (0.5 equivalents for symmetrical ureas).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove any solids. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the desired urea.

Synthesis of Cyclic Carbonates from Diols

Using Triphosgene: Triphosgene is an effective reagent for the conversion of 1,2- and 1,3-diols to their corresponding cyclic carbonates, often in high yields.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane). Add a base, such as pyridine (4 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of triphosgene (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Using this compound (Proposed): While specific literature protocols are scarce, a plausible approach for the synthesis of cyclic carbonates from diols using this compound would likely involve the following steps, analogous to other carbonylation agents.

  • Reaction Setup: Combine the diol (1 equivalent) and this compound (1.1 equivalents) in a suitable high-boiling aprotic solvent in a flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Work-up: After cooling, the reaction mixture would be diluted with an organic solvent and washed with water and brine to remove any unreacted starting materials and byproducts.

  • Purification: The organic layer would be dried and concentrated, and the crude product purified by distillation or column chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis of ureas and cyclic carbonates using the discussed reagents.

Urea_Synthesis_CDI cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Amine Amine Mix Mix in Solvent (e.g., THF) Amine->Mix CDI Carbonyldiimidazole (CDI) CDI->Mix React Stir at Room Temperature Mix->React Monitor Monitor by TLC React->Monitor Filter Filter Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify Product Urea Product Purify->Product

Workflow for Urea Synthesis using CDI.

Cyclic_Carbonate_Synthesis_Triphosgene cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Diol Diol Dissolve Dissolve Diol & Base in Solvent Diol->Dissolve Triphosgene Triphosgene Add Add Triphosgene Solution Triphosgene->Add Base Base (e.g., Pyridine) Base->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->Add React Stir to Completion Add->React Quench Quench (aq. NH4Cl) React->Quench Extract Extract Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Cyclic Carbonate Purify->Product

Workflow for Cyclic Carbonate Synthesis using Triphosgene.

Cyclic_Carbonate_Synthesis_DCDO cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Diol Diol Combine Combine in High-Boiling Solvent Diol->Combine DCDO This compound DCDO->Combine Heat Heat to Reflux Combine->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Dilute Dilute & Wash Monitor->Dilute Dry Dry & Concentrate Dilute->Dry Purify Purify (Distillation/Chromatography) Dry->Purify Product Cyclic Carbonate Purify->Product

Proposed Workflow for Cyclic Carbonate Synthesis using this compound.

Cost-Benefit Analysis and Conclusion

Cost: Based on available pricing, this compound appears to be a relatively expensive reagent on a per-mole basis compared to triphosgene and CDI. However, for large-scale industrial applications, bulk pricing could significantly alter this comparison. Diphosgene is also a costly alternative.

Benefits: The primary benefit of this compound, like other solid phosgene surrogates, is its improved safety and handling profile compared to gaseous phosgene. Its solid state simplifies weighing and dispensing. The dichlorinated backbone offers potential for further functionalization, which could be an advantage in specific multi-step syntheses.

Drawbacks: The most significant drawback is the lack of extensive, publicly available experimental data demonstrating its efficacy (yields, reaction times, substrate scope) in common synthetic transformations. This makes it difficult to directly and fairly compare its performance against well-established alternatives like triphosgene and CDI. Its higher apparent cost is also a considerable factor for many research and development settings.

Recommendation:

For researchers and drug development professionals, the choice of a carbonylation or related reagent will depend on the specific synthetic goal, scale, and budget.

  • For well-established, high-yielding reactions where safety is a primary concern, triphosgene and carbonyldiimidazole (CDI) remain the go-to solid phosgene surrogates. They are supported by a wealth of literature and have proven to be effective and reliable.

  • This compound may be a viable option in specific niche applications where its unique structure can be leveraged or for exploratory synthesis. However, the current lack of comprehensive performance data and its higher cost may limit its widespread adoption for routine synthetic procedures.

Further research and publication of detailed experimental results are necessary to fully elucidate the practical and economic viability of this compound as a mainstream synthetic tool. Until then, it remains a promising but less-chartered alternative to more established phosgene surrogates.

References

A Comparative Guide to the Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 4,5-Dichloro-1,3-dioxolan-2-one, with a focus on environmental impact, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. The selection of a synthetic route to this compound has significant implications not only for reaction efficiency but also for environmental sustainability. This guide provides a comparative analysis of common and emerging methods for the synthesis of this compound, with a critical evaluation of their environmental impact.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is primarily achieved through the chlorination of cyclic carbonate precursors. This guide focuses on three main approaches: direct chlorination of ethylene carbonate, chlorination of vinylene carbonate, and emerging "greener" alternatives. A quantitative comparison of these methods is summarized in the table below.

Parameter Route 1: Chlorination of Ethylene Carbonate with Sulfuryl Chloride Route 2: Photochemical Chlorination of Ethylene Carbonate Route 3 (Proposed): Direct Chlorination of Vinylene Carbonate Route 4 (Greener Alternative): Chlorination with N-Chlorosuccinimide (NCS)
Starting Material Ethylene CarbonateEthylene CarbonateVinylene CarbonateEthylene Carbonate
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Chlorine (Cl₂)Chlorine (Cl₂) or otherN-Chlorosuccinimide (NCS)
Reaction Conditions 34-103°C, UV irradiation, radical initiator (AIBN)Ambient temperature, UV-LED irradiation (365 nm)Data not availableTypically requires photochemical or thermal initiation
Reported Yield Not explicitly stated for dichlorinated product, part of a multi-step synthesisVariable, depends on reaction time and Cl₂ equivalents (e.g., 26% dichlorinated product with 74% monochlorinated at 87% conversion)[1]Data not availableSubstrate-dependent
Atom Economy Lower due to SO₂ and HCl byproductsHigher than Route 1Potentially high (addition reaction)Moderate, produces succinimide byproduct
E-Factor HighModeratePotentially LowModerate
Key Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Hydrogen chloride (HCl)Hydrogen chloride (HCl) if substitution occursSuccinimide
Environmental & Safety Concerns SO₂Cl₂ is corrosive, moisture-sensitive, and releases toxic gases.[2]Cl₂ is a toxic gas requiring specialized handling.[3]Cl₂ is a toxic gas.NCS is a solid, generally safer to handle than SO₂Cl₂ and Cl₂.[2][4] Succinimide is a water-soluble solid.[2]

Experimental Protocols

Route 1: Synthesis of this compound from Ethylene Carbonate and Sulfuryl Chloride

Materials:

  • Ethylene carbonate (88 g)

  • Sulfuryl chloride (297 g)

  • Azobisisobutyronitrile (AIBN) (1.0 g)

  • 500 mL, 3-neck round-bottom flask

  • Nitrogen purge line

  • Magnetic stirrer

  • Thermometer

  • Reflux condenser

  • Trap and drying tower

  • Hanovia mercury vapor lamp

Procedure:

  • Charge the 3-neck round-bottom flask with ethylene carbonate, sulfuryl chloride, and azobisisobutyronitrile.

  • Purge the assembly with nitrogen.

  • Stir the mixture and irradiate with a Hanovia mercury vapor lamp at a temperature of 34-47°C for the first 3 hours of the reaction.

  • Over the next 7 hours, increase the temperature from 51°C to 103°C.[5]

Route 2: Photochemical Chlorination of Ethylene Carbonate

Materials:

  • Ethylene carbonate

  • Chlorine gas

  • Photoflow reactor setup (e.g., MiChS LX-1) with a UV-LED light source (365 nm)

  • Syringe pump

  • Gas flow controller

  • Back pressure regulator

  • NaOH solution (for trapping HCl and unreacted Cl₂)

Procedure:

  • Set up the photoflow reactor system.

  • Heat ethylene carbonate to a molten state (e.g., 40°C) and feed it into the reactor using a syringe pump.

  • Introduce chlorine gas into the reactor at a controlled flow rate.

  • Irradiate the reaction mixture with the UV-LED lamp.

  • Control the reaction time by adjusting the flow rates of the reactants.

  • Collect the product mixture after it passes through the back pressure regulator.

  • Trap the exiting gas stream (containing HCl and unreacted chlorine) in a NaOH solution.

  • Analyze the product mixture (e.g., by GC) to determine the ratio of monochlorinated and dichlorinated products.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Synthesis_Pathways cluster_0 Conventional Routes cluster_1 Greener Alternative EC Ethylene Carbonate Product 4,5-Dichloro-1,3- dioxolan-2-one EC->Product  SO₂Cl₂, UV, AIBN (Route 1) EC->Product  Cl₂, UV-LED (Route 2) VC Vinylene Carbonate VC->Product  Cl₂ (Route 3 - Proposed) EC_green Ethylene Carbonate Product_green 4,5-Dichloro-1,3- dioxolan-2-one EC_green->Product_green  NCS, initiator (Route 4)

Caption: Synthetic pathways to this compound.

Environmental Impact and Green Chemistry Considerations

The environmental impact of each synthesis route is largely determined by the choice of chlorinating agent and the generation of byproducts.

Sulfuryl chloride (Route 1) is a corrosive and moisture-sensitive liquid that decomposes to release toxic sulfur dioxide and hydrogen chloride gases.[2] This poses significant handling and waste disposal challenges. The atom economy of this reaction is inherently low due to the generation of these gaseous byproducts.

Chlorine gas (Routes 2 and 3) is a highly toxic and reactive gas, requiring stringent safety protocols and specialized equipment for its use.[3] While the atom economy can be higher than with sulfuryl chloride, the hazards associated with its handling are a major drawback.

N-Chlorosuccinimide (NCS) (Route 4) represents a potentially greener alternative. As a stable, crystalline solid, it is significantly easier and safer to handle than gaseous chlorine or corrosive sulfuryl chloride.[2][4] The primary byproduct, succinimide, is a water-soluble solid that is generally considered less hazardous than the gaseous byproducts of the other methods.[2] However, the atom economy is still impacted by the formation of the succinimide byproduct.

To quantitatively assess the environmental impact, two key metrics from green chemistry are considered:

  • Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.[6]

The calculation of these metrics for each specific route would require detailed experimental data on yields and waste streams. However, a qualitative assessment suggests that a direct addition reaction of chlorine to vinylene carbonate (Route 3) would likely have the highest atom economy, while the use of sulfuryl chloride (Route 1) would result in the lowest atom economy and a high E-factor.

Future Outlook and Greener Alternatives

The development of more sustainable chlorination methods is an active area of research. One promising approach involves the use of photocatalytic processes with earth-abundant metal catalysts, such as iron and sulfur, activated by visible light. These methods have the potential to replace harsh reagents and reduce energy consumption. While not yet demonstrated for the synthesis of this compound, they represent a promising avenue for future research.

Furthermore, exploring biocatalytic routes for chlorination could offer a highly selective and environmentally benign alternative, although this field is still in its early stages for this class of compounds.

Conclusion

The synthesis of this compound presents a clear case for the application of green chemistry principles. While conventional methods using sulfuryl chloride and chlorine gas are effective, they are associated with significant environmental and safety concerns. The use of N-chlorosuccinimide offers a safer and more manageable alternative. For future development, research into catalytic and direct addition reactions holds the greatest promise for developing a truly sustainable and efficient synthesis of this important chemical intermediate. The quantitative data presented in this guide provides a foundation for researchers to make informed decisions in selecting a synthetic route that balances efficiency with environmental responsibility.

References

Spectroscopic Comparison of 4,5-Dichloro-1,3-dioxolan-2-one and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. Spectroscopic techniques are fundamental tools for elucidating these characteristics. This guide provides a comparative analysis of the spectroscopic data for 4,5-Dichloro-1,3-dioxolan-2-one and its key analogues, including ethylene carbonate, propylene carbonate, vinylene carbonate, and 4-chloro-1,3-dioxolan-2-one. The information presented herein, supported by experimental data, is intended to serve as a valuable resource for compound identification, characterization, and quality control.

While comprehensive spectroscopic data for this compound is limited, this guide compiles the available information and draws comparisons with its well-characterized analogues. The data is presented in structured tables for clarity, followed by detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a particularly diagnostic feature for these cyclic carbonates.

CompoundC=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~1820C-O stretching, C-Cl stretching
Ethylene Carbonate~1770 - 1800C-H stretching (~2900-3000), C-O stretching
Propylene Carbonate~1780C-H stretching (~2900-3000), C-O stretching
Vinylene Carbonate~1835=C-H stretching (~3100), C=C stretching (~1650)
4-Chloro-1,3-dioxolan-2-one~1810C-H stretching, C-O stretching, C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) is a key indicator of the compound's mass.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 156/158/160 (isotope pattern)Loss of CO₂, fragments containing Cl
Ethylene Carbonate8844 (CO₂⁺), 43, 29
Propylene Carbonate10258, 57, 43
Vinylene Carbonate8658, 42
4-Chloro-1,3-dioxolan-2-one122/124 (isotope pattern)Loss of CO₂, fragments containing Cl
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

CompoundChemical Shift (δ, ppm)Multiplicity
This compound Data not available-
Ethylene Carbonate~4.5singlet
Propylene Carbonate~4.8 (m), ~4.6 (dd), ~4.0 (dd), ~1.5 (d)multiplet, doublet of doublets, doublet
Vinylene Carbonate~7.1singlet
4-Chloro-1,3-dioxolan-2-one~6.5 (t), ~4.7 (dd), ~4.4 (dd)triplet, doublet of doublets
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundCarbonyl Carbon (δ, ppm)Other Key Carbon Signals (δ, ppm)
This compound Data not available-
Ethylene Carbonate~156~69
Propylene Carbonate~155~74, ~71, ~19
Vinylene Carbonate~152~135
4-Chloro-1,3-dioxolan-2-one~153~83, ~68

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates.

  • Data Acquisition: Place the sample holder in the IR spectrometer's beam path. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) or direct insertion probe can be used.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for small organic molecules and typically provides detailed fragmentation patterns.[1][2][3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Comprehensive Report Purity->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Comparative Guide to the Reaction Kinetics of 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated reaction kinetics of 4,5-Dichloro-1,3-dioxolan-2-one with various nucleophiles. Due to a lack of specific published kinetic studies on this compound, this guide leverages data from structurally analogous compounds to predict reactivity trends. The information herein is intended to support researchers in designing experiments and anticipating reaction outcomes.

Predicted Reaction Pathway: Nucleophilic Substitution (SN2)

The reaction of this compound with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks the carbon atom bonded to a chlorine atom, which acts as a leaving group. The reaction is concerted, meaning the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously.

Caption: Proposed SN2 reaction mechanism for this compound.

Qualitative Comparison of Reaction Rates

The following table summarizes the expected relative reaction rates of this compound with different classes of nucleophiles and under various conditions, based on established principles of organic chemistry and studies on similar chlorinated heterocyclic compounds.

Factor Condition/Reagent Expected Relative Rate Rationale
Nucleophile Strength Strong Nucleophiles (e.g., RS⁻, CN⁻, I⁻)FasterThe rate of SN2 reactions is directly proportional to the concentration and strength of the nucleophile.
Weak Nucleophiles (e.g., H₂O, ROH)SlowerWeaker nucleophiles are less effective at attacking the electrophilic carbon, leading to a slower reaction rate.
Nucleophile Type Amines (Primary > Secondary)FastAmines are good nucleophiles. Primary amines are generally more reactive than secondary amines due to less steric hindrance.
Thiols/ThiolatesVery FastThiolates are excellent nucleophiles, often more so than their corresponding alkoxides, due to the polarizability of sulfur.
Alcohols/AlkoxidesModerate to FastAlkoxides are strong nucleophiles, while neutral alcohols are weaker.
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)FasterThese solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.
Polar Protic (e.g., H₂O, Ethanol)SlowerThese solvents can solvate the nucleophile through hydrogen bonding, which decreases its reactivity.
Temperature Increased TemperatureFasterAs with most chemical reactions, an increase in temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.

Experimental Protocol for Kinetic Studies

This section outlines a general methodology for studying the kinetics of the reaction between this compound and a nucleophile. This protocol is adapted from methodologies used for similar compounds.

Objective: To determine the rate law and rate constant for the reaction of this compound with a selected nucleophile (e.g., a primary amine) in a suitable solvent.

Materials:

  • This compound

  • Nucleophile (e.g., aniline or other primary amine)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • Quenching solution (e.g., dilute acid)

  • Internal standard for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Constant temperature bath

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature using a water bath, add a known volume of the this compound stock solution and the internal standard solution.

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel.

    • Start a timer immediately upon addition.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Analysis:

    • Analyze the quenched aliquots using the chosen analytical method (e.g., GC-MS or HPLC) to determine the concentration of the reactant (this compound) and/or the product at each time point, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.

    • Use the integrated rate laws to determine the rate constant (k) from the graphical data.

Experimental_Workflow A Prepare Stock Solutions (Reactant, Nucleophile, Internal Standard) B Equilibrate Reactant & Internal Standard in Reaction Vessel at Constant Temperature A->B 1. Preparation C Initiate Reaction by Adding Nucleophile B->C 2. Setup D Withdraw Aliquots at Timed Intervals C->D 3. Reaction & Monitoring E Quench Reaction in Aliquots D->E F Analyze Aliquots by Chromatography (GC-MS/HPLC) E->F 4. Analysis G Plot Concentration vs. Time F->G 5. Data Processing H Determine Rate Law and Rate Constant G->H 6. Kinetic Analysis

Safety Operating Guide

Navigating the Proper Disposal of 4,5-Dichloro-1,3-dioxolan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4,5-Dichloro-1,3-dioxolan-2-one, a chlorinated heterocyclic organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

When handling this compound, it is crucial to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste management. This compound is classified as a hazardous substance, and its disposal requires a structured and cautious approach.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step. Waste this compound must be collected in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with chlorinated organic compounds.

Key Storage Guidelines:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams, particularly with incompatible materials such as strong bases or oxidizing agents, to prevent potentially hazardous reactions.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and open flames.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. This typically involves controlled incineration in a chemical destruction plant equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Step-by-Step Disposal Workflow:

  • Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated hazardous waste container.

  • Labeling: Ensure the container is accurately and securely labeled.

  • Storage: Temporarily store the container in a designated and secure satellite accumulation area, adhering to all institutional safety protocols.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert absorbent material, such as vermiculite or sand. Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.

Decontamination of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1] After thorough cleaning and removal of the label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Quantitative Data Summary

ParameterGuideline
Waste Classification Hazardous Waste
Primary Disposal Method Licensed Chemical Destruction Plant (Incineration)
Spill Cleanup Material Inert Absorbent (e.g., Vermiculite, Sand)
Empty Container Rinsate Collect and dispose of as hazardous waste

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound) B Collect in Designated Hazardous Waste Container A->B C Properly Label Container ('Hazardous Waste', Chemical Name) B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Disposal (Incineration) E->F G Spill Occurs H Absorb with Inert Material G->H I Collect Contaminated Material as Hazardous Waste H->I I->B

Disposal Workflow for this compound

References

Personal protective equipment for handling 4,5-Dichloro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5-Dichloro-1,3-dioxolan-2-one

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Chemical Profile and Hazards:

This compound is a chlorinated organic compound that may present several health and safety risks. Based on available safety data and information from structurally similar chemicals, it is presumed to be irritating to the eyes, skin, and respiratory tract.[1] Ingestion and inhalation should be avoided.[1]

Hazard Description Source
Acute Toxicity (Oral, Dermal, Inhalation) While specific toxicity data for this compound is limited, related chlorinated compounds are often toxic if swallowed, in contact with skin, or inhaled.Inferred from related compounds
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[1][1]
Eye Damage/Irritation Expected to cause serious eye irritation.[1][1]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[1][1]
Operational Plan: Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following PPE is recommended as a minimum standard:

PPE Category Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended for extended handling periods.To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield should be worn.To protect against splashes and vapors.
Skin and Body Protection A flame-retardant lab coat, worn over personal clothing that covers the entire body. For operations with a higher risk of splashing, chemical-resistant aprons or coveralls should be used.To protect the skin from accidental contact.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) should be used.To prevent inhalation of harmful vapors.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_don Don Appropriate PPE prep_hood->handle_don handle_chem Handle Chemical in Fume Hood handle_don->handle_chem handle_weigh Weigh/Dispense with Care handle_chem->handle_weigh post_decon Decontaminate Work Area handle_weigh->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_dispose Dispose of Waste Properly post_doff->post_dispose

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing this chemical should be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste bag.

Disposal Method:

  • The collected hazardous waste must be disposed of through a licensed chemical waste disposal company.[2]

  • Controlled incineration with flue gas scrubbing is a potential disposal method.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

First Aid Measures

Immediate action is required in the event of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

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